Diethylene Glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
| Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
| Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
| Record name | DIETHYLENE GLYCOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIETHYLENE GLYCOL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Cellular Mechanism of Diethylene Glycol Toxicity
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: From Industrial Solvent to Cellular Toxin
Diethylene glycol (DEG), a seemingly innocuous, sweet-tasting industrial solvent used in products ranging from antifreeze to cosmetics, has a dark history as a lethal adulterant in pharmaceutical preparations.[1][2] Tragic mass poisonings, often in developing nations, have repeatedly highlighted its potent toxicity, primarily manifesting as acute kidney injury (AKI) and neurotoxicity.[3][4] While clinical presentations are well-documented, a precise understanding of the cellular and molecular events that precipitate this toxicity is paramount for developing targeted therapies and robust screening methods. This guide moves beyond clinical observation to provide an in-depth, mechanistically-grounded exploration of how DEG, or more accurately its metabolites, dismantle cellular function. We will dissect the toxicological pathway from metabolic activation to the terminal events of cell death, providing not just established knowledge but also the experimental logic and methodologies required for its investigation in cell culture systems.
The Molecular Initiating Event: Obligatory Metabolic Activation
A foundational principle in understanding DEG toxicity is that the parent compound itself is largely inert. Its transformation into a cellular weapon requires bioactivation, a process primarily occurring in the liver.[3][5] This metabolic cascade is the critical initiating event, and its elucidation is key to understanding the subsequent pathology.
The pathway proceeds through a two-step enzymatic process involving ubiquitous dehydrogenases:
-
Oxidation by Alcohol Dehydrogenase (ADH): DEG is first oxidized by ADH to form an unstable intermediate, 2-hydroxyethoxyacetaldehyde.[6]
-
Oxidation by Aldehyde Dehydrogenase (ALDH): This intermediate is rapidly converted by ALDH into two primary metabolites: 2-hydroxyethoxyacetic acid (HEAA) and, crucially, diglycolic acid (DGA) .[3][6][7]
While HEAA is the major metabolite found in blood and urine and is a key contributor to the metabolic acidosis seen in poisonings, extensive in vitro research has definitively identified DGA as the ultimate nephrotoxic agent .[5][7][8] Studies using cultured human proximal tubule cells have shown that neither DEG nor HEAA induces cell death, whereas DGA produces dose-dependent necrosis.[3][5] This critical insight dictates the design of in vitro toxicity studies; to accurately model the toxicity in target cells that may lack robust metabolic capacity (like kidney cells), direct application of DGA is the most mechanistically relevant approach.
Caption: Metabolic activation pathway of Diethylene Glycol (DEG).
The Core Toxic Mechanism: DGA's Assault on the Mitochondrion
The accumulation of DGA within the cell, particularly in the proximal tubules of the kidney, initiates a catastrophic failure of the cell's energy powerhouse: the mitochondrion.[3][7] This mitochondrial dysfunction is not a secondary effect but the primary mechanism of DGA-induced cell death.[9] The assault is multi-faceted, stemming from DGA's chemical properties as a dicarboxylic acid and calcium chelator.[9][[“]]
Mitochondrial Respiration and Energy Collapse
DGA directly sabotages cellular energy production by targeting the electron transport chain (ETC).
-
Inhibition of Complex II: In vitro studies using isolated kidney mitochondria have demonstrated that DGA specifically inhibits the activity of Complex II (succinate dehydrogenase).[9][[“]] The activities of Complexes I, III, and IV remain largely unaffected.[9]
-
Impairment of State 3 Respiration: This targeted inhibition leads to a significant decrease in ADP-stimulated (State 3) respiration, which is the cell's maximal capacity for ATP synthesis. Resting-state (State 4) respiration is not affected, indicating that DGA does not act as a mitochondrial uncoupler.[9]
-
ATP Depletion: The direct consequence of crippled mitochondrial respiration is a profound and rapid depletion of cellular ATP.[3][5] This energy crisis precedes the loss of membrane integrity and is a point of no return for the cell.[5]
Calcium Chelation and Disruption of Homeostasis
Beyond its direct enzymatic inhibition, DGA functions as an effective calcium chelator, similar in action to EGTA.[9][[“]] This property further cripples mitochondrial function. By sequestering calcium, DGA:
-
Reduces Substrate Availability: It limits the availability of calcium required for the function of enzymes that provide reducing equivalents (like NADH and FADH2) to the ETC.[9]
-
Inhibits Permeability Transition: DGA blocks the calcium-induced opening of the mitochondrial permeability transition pore (mPTP), a process that, while seemingly protective in this context, is part of a broader disruption of mitochondrial homeostasis.[9]
The combined effect of ETC inhibition and calcium chelation leads to a collapse of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a prerequisite for ATP synthesis.[9][[“]]
Caption: DGA's mechanism of action centering on mitochondrial dysfunction.
The Terminal Event: Necrosis, Not Apoptosis
A critical distinction in the toxicology of DGA is the mode of cell death it induces. The rapid and catastrophic energy depletion bypasses the organized, programmed cell death pathway of apoptosis. Instead, DGA triggers necrosis , an uncontrolled form of cell death characterized by cell swelling and lysis.[5]
Experimental Guide: A Framework for In Vitro DEG/DGA Toxicity Assessment
Designing a scientifically sound in vitro study requires a logical workflow that validates each step of the toxicological pathway. The choice of assays should directly probe the mechanisms discussed above.
Model Selection and Rationale
-
Primary Cell Choice: Human proximal tubule (HPT) cells are the gold standard, as they represent the primary in vivo target.[5]
-
Immortalized Cell Lines: The human kidney proximal tubule cell line (HK-2) is a widely used and more accessible alternative that recapitulates many key functions of HPT cells.
-
Justification for Using DGA: As most kidney cell lines have limited metabolic capacity to convert DEG to DGA, direct treatment with DGA is the most experimentally sound approach to study the direct mechanism of toxicity.[3][5] This eliminates confounding factors related to variable metabolic rates.
Caption: A validated workflow for assessing DGA cytotoxicity in vitro.
Core Experimental Protocols
The following protocols provide a self-validating system. For instance, a decrease in ATP (Protocol 2) should precede or occur concurrently with an increase in LDH release (Protocol 1).
Protocol 1: Assessing Cytotoxicity via LDH Release Assay
-
Principle: Measures the activity of the cytosolic enzyme LDH released into the supernatant from cells with damaged plasma membranes.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HK-2) in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Aspirate media and add fresh media containing various concentrations of DGA (e.g., 0-100 mM). Include three control wells: (1) untreated cells (spontaneous LDH release), (2) vehicle control, and (3) cells treated with a lysis buffer (maximum LDH release).
-
Incubation: Incubate for a defined period (e.g., 24-48 hours).
-
Sample Collection: Carefully collect an aliquot of the supernatant from each well.
-
Assay: Perform the LDH assay using a commercially available colorimetric kit according to the manufacturer's instructions, which typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate percent cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
Protocol 2: Measuring Cellular ATP Levels
-
Principle: Quantifies intracellular ATP using a luciferase-based reaction. In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating light that is proportional to the ATP concentration.
-
Methodology:
-
Cell Seeding and Treatment: Use an opaque-walled 96-well plate suitable for luminescence. Seed and treat cells as described in Protocol 1.
-
Lysis and Luminescence: At the end of the incubation period, add an ATP-releasing/luciferase reagent directly to each well (e.g., CellTiter-Glo®).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to lyse cells and stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Express data as a percentage of the ATP level in untreated control cells.
-
Data Interpretation and Summary
When investigating DGA's effects, a clear pattern emerges that connects the mechanistic dots. The table below summarizes expected outcomes from in vitro studies based on published literature.
| Parameter Measured | Assay Type | Expected Outcome with DGA Treatment | Mechanistic Implication | Reference(s) |
| Cell Viability | LDH Release | Dose-dependent increase | Necrotic cell death | [5] |
| Cellular Energy | Luciferase-based | Dose-dependent, rapid decrease | Catastrophic energy failure | [3][5] |
| Mitochondrial Health | Fluorescent Dyes (JC-1, TMRM) | Decrease in membrane potential | Mitochondrial dysfunction | [9][[“]] |
| Apoptosis Markers | Caspase-3 Activity, Annexin V | No significant increase | Cell death is non-apoptotic | [5] |
| Oxidative Stress | Fluorescent Dyes (DCFH-DA) | Increase in ROS production | Secondary damage from ETC inhibition | [3] |
Conclusion and Future Directions
The in vitro toxicity of diethylene glycol is a clear case of metabolic activation leading to a highly specific form of cellular injury. The ultimate toxicant, DGA, triggers necrotic cell death in renal proximal tubule cells by inducing a profound mitochondrial dysfunction, characterized by the inhibition of ETC Complex II, calcium chelation, and a subsequent collapse of cellular energy production.
This detailed mechanistic understanding, validated through the in vitro protocols outlined here, provides a robust framework for:
-
Drug Development: Screening new drug formulations for potential contamination or for excipients that might share similar toxic mechanisms.
-
Regulatory Science: Establishing sensitive, cell-based assays as alternatives to animal testing for risk assessment.
-
Clinical Research: Informing the development of potential antidotes that could target DGA's action, such as mitochondrial-protective agents or potent chelators.
Future research should focus on elucidating the specific transporters responsible for the uptake and accumulation of DGA in proximal tubule cells, as this could present a novel target for therapeutic intervention.[5][7] Additionally, adapting these in vitro models to neural cell cultures is a critical next step to unraveling the mechanisms behind DEG-associated neurotoxicity.
References
-
Hardin, J., & Minns, A. (2023). Diethylene Glycol Poisoning. StatPearls. [Link]
-
Schep, L. J., Slaughter, R. J., Temple, W. A., & Beasley, D. M. G. (2009). Diethylene glycol poisoning. Clinical Toxicology. [Link]
-
Ohio State University. (2019). Solvent Toxicity – Diethylene Glycol. U.OSU. [Link]
-
Courtney, N. J., et al. (2019). Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats. Clinical Toxicology. [Link]
-
Pereira, C. A. M., et al. (2023). Renal toxicity caused by diethylene glycol: an overview. ResearchGate. [Link]
-
The Quint. (2025). Diethylene Glycol Explained: The Toxin in Cough Syrups. YouTube. [Link]
-
Landry, G. M., Martin, D. S., McMartin, K. E., & Pallas, M. (2011). Diglycolic Acid Is the Nephrotoxic Metabolite in Diethylene Glycol Poisoning Inducing Necrosis in Human Proximal Tubule Cells In Vitro. Toxicological Sciences. [Link]
-
Wikipedia. Toxic cough syrup. [Link]
-
Potturi, H., et al. (2014). Diethylene glycol-induced toxicities show marked threshold dose response in rats. Toxicology and Applied Pharmacology. [Link]
-
Besenhofer, L. M., et al. (2010). Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats. Toxicological Sciences. [Link]
-
Schep, L. J., et al. (2009). Diethylene glycol poisoning. Clinical Toxicology. [Link]
-
Conrad, T., et al. (2016). Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro. Clinical Toxicology. [Link]
-
Courtney, N. J., et al. (2022). HISTOPATHOLOGICAL EVIDENCE THAT DIETHYLENE GLYCOL PRODUCES KIDNEY AND NERVOUS SYSTEM DAMAGE IN RATS. NeuroToxicology. [Link]
-
Consensus. Mechanisms of diethylene glycol-induced renal mitochondrial dysfunction. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Toxic cough syrup - Wikipedia [en.wikipedia.org]
- 3. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethylene glycol produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histopathological evidence that diethylene glycol produces kidney and nervous system damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Technical Guide: Managing the Hygroscopic Nature of Diethylene Glycol in Experimental Workflows
The following technical guide details the management of diethylene glycol's hygroscopicity in experimental environments.
Executive Summary
Diethylene Glycol (DEG) is a vital solvent and intermediate in pharmaceutical, synthesis, and cryobiological applications due to its low volatility, high boiling point, and unique solvation properties.[1][2] However, its thermodynamic affinity for water—stemming from its ether linkage and dual hydroxyl groups—presents a critical variable in experimental reproducibility.[2][3]
Uncontrolled moisture absorption in DEG leads to non-linear deviations in viscosity, refractive index, and solvent power.[2][3] This guide provides a mechanistic understanding of DEG hygroscopicity, quantified data on its physical property shifts, and validated protocols for moisture quantification, removal, and inert handling.[2]
Physicochemical Fundamentals
The Mechanism of Hygroscopicity
DEG (
-
Thermodynamic Drive: The absorption of atmospheric water is exothermic.[2][3] Water molecules bridge the glycol units, forming a stable hydrogen-bonded network that is energetically favorable compared to pure DEG-DEG interactions.[2][3]
-
Kinetics: At 50% Relative Humidity (RH), glycols can reach equilibrium moisture contents exceeding 15-20% by weight.[2][3] The rate of absorption is diffusion-controlled and accelerates significantly with surface area exposure (e.g., open beakers vs. narrow-neck flasks).[2][3]
Comparison of Glycol Hygroscopicity
While all glycols are hygroscopic, DEG occupies a middle ground:
-
Ethylene Glycol (MEG): Highest hygroscopicity per unit weight.[2][3]
-
Diethylene Glycol (DEG): Slightly lower than MEG but still capable of absorbing its own weight in water under high humidity.[2][3]
-
Triethylene Glycol (TEG): Lower hygroscopicity; often used specifically for gas dehydration due to this balance.[2][3]
Quantified Impact on Experimental Integrity
The introduction of water into anhydrous DEG is not merely an impurity issue; it fundamentally alters the bulk physical properties of the solvent.[2]
Data: Viscosity and Density Shifts
Water acts as a potent plasticizer in DEG, disrupting the extensive H-bond network of the pure solvent.[2] The following table illustrates the non-linear drop in viscosity as water content increases at 20°C.
Table 1: Impact of Water Content on DEG Physical Properties (20°C)
| DEG Concentration (wt%) | Water Content (wt%) | Dynamic Viscosity (cP) | Specific Gravity ( | Experimental Implication |
| 100.0% | 0.0% | 35.7 | 1.118 | Reference Standard (Anhydrous) |
| 95.0% | 5.0% | ~22.5 | 1.105 | Significant rheological error |
| 90.0% | 10.0% | ~14.8 | 1.092 | Failure in lubrication/flow models |
| 80.0% | 20.0% | ~8.2 | 1.075 | Solvent power altered |
| 0.0% | 100.0% | 1.0 | 1.000 | Pure Water Reference |
Note: Viscosity values are derived from standard rheological mixing rules for glycols. A mere 5% water contamination reduces viscosity by nearly 37%.[2]
Chemical Stability Risks[2][3]
-
Hydrolysis: While DEG itself is stable, water allows for the hydrolysis of dissolved esters or amides in synthesis reactions.[2]
-
Cryobiology: In vitrification solutions, precise water-to-DEG ratios are critical to prevent ice crystal formation.[2][3] Unintended moisture lowers the glass transition temperature (
), risking sample viability.[2][3]
Validated Experimental Protocols
Protocol A: Quantification via Karl Fischer Titration
The only reliable method for quantifying moisture in DEG is Karl Fischer (KF) titration.[2][3] Refractive index is insufficient for low-level moisture (<1%).[2][3]
Methodology:
-
Selection: Use Coulometric KF for water contents <1% (10 ppm to 10,000 ppm).[2][3] Use Volumetric KF for samples >1%.[2][3]
-
Reagent: Standard methanol-based reagents are compatible.[2][3] If side reactions (e.g., with aldehydes in the sample) are suspected, use aldehyde/ketone-specific reagents.[2][3]
-
Procedure:
-
Pre-titration: Condition the cell to remove drift (target <0.5 µ g/min drift).
-
Sampling: Use a gas-tight syringe. Draw DEG slowly to avoid bubbles (high viscosity).
-
Injection: Inject 0.5–1.0 g of DEG directly into the cell through the septum.[2] Weigh the syringe before and after (back-weighing) for 0.1 mg precision.
-
Calculation: Water Content (ppm) =
-
Protocol B: Drying and Purification
For applications requiring anhydrous DEG (<50 ppm water), simple heating is insufficient due to the high boiling point of DEG (245°C) and potential for thermal decomposition.[2]
Workflow: Molecular Sieve Dehydration
-
Activation: Activate Type 3A or 4A molecular sieves at 250°C under vacuum for 12 hours. Cool under Argon.
-
Note: Type 3A is preferred to avoid absorbing DEG molecules into the sieve pores.
-
-
Ratio: Add 10% w/v activated sieves to the DEG (e.g., 100g sieves per 1 Liter DEG).
-
Incubation: Let stand for 24–48 hours with occasional gentle agitation.
-
Filtration: Filter supernatant under inert atmosphere (Schlenk frit) to remove sieve dust before use.[2][3]
Protocol C: Inert Handling (Schlenk Line)
To maintain anhydrous conditions during transfer:
-
Purge: Cycle the receiving flask 3x (Vacuum/Nitrogen) on a Schlenk line.
-
Transfer: Use a cannula transfer method or a gas-tight syringe flushed with
. -
Pressure: Maintain a slight positive pressure of inert gas while the vessel is open.[2][3]
Visualizations
Diagram 1: Moisture Impact Pathway
This diagram illustrates the cascade of effects triggered by DEG hygroscopicity.[2][3]
Caption: Causal pathway from atmospheric exposure to experimental failure modes in DEG systems.
Diagram 2: Anhydrous Preparation Workflow
A decision tree for preparing DEG based on purity requirements.
Caption: Iterative workflow for achieving and maintaining anhydrous DEG specifications.
References
-
MEGlobal. (2024).[2][3] Diethylene Glycol (DEG) Product Guide & Physical Properties.[2][3][4] Retrieved from [Link][2][3]
-
National Institutes of Health (NIH). (2025).[2][3] Diethylene Glycol: PubChem Compound Summary (CID 8117).[2][3] Retrieved from [Link][2][3]
-
ResearchGate. (2017).[2][3] Dehydration of diethylene glycol using a vacuum membrane distillation process.[2][3][5] Journal of the Taiwan Institute of Chemical Engineers.[2][3][5] Retrieved from [Link]
Sources
Diethylene Glycol: Environmental Fate, Biodegradation Kinetics, and Analytical Protocols
The following technical guide details the environmental fate, degradation mechanisms, and testing protocols for Diethylene Glycol (DEG). It is structured to provide actionable intelligence for drug development professionals and environmental scientists managing DEG as an impurity or process solvent.
Executive Technical Summary
Diethylene Glycol (DEG) is a hygroscopic ether-alcohol widely used as a solvent and intermediate in pharmaceutical manufacturing.[1] While chemically stable, its environmental fate is driven primarily by aerobic biodegradation . Unlike its monomer ethylene glycol, DEG exhibits "borderline" readiness in standard biodegradation tests (e.g., OECD 301), often requiring adapted inocula to achieve rapid mineralization.
For drug developers, understanding DEG's fate is critical for two reasons:
-
Environmental Risk Assessment (ERA): High-volume usage in GMP cleaning or excipient manufacturing requires precise kinetic data for wastewater discharge permits.
-
Toxicity Correlation: The environmental metabolite 2-hydroxyethoxyacetic acid (HEAA) is identical to the human metabolite responsible for DEG-induced renal failure, creating a convergence between environmental safety and patient safety profiles.
Physicochemical Determinants of Fate
The environmental behavior of DEG is dictated by its high polarity and low volatility. It partitions almost exclusively into the aqueous phase.
Table 1: Key Physicochemical Properties Governing DEG Fate
| Parameter | Value | Environmental Implication |
| Water Solubility | Miscible ( | High mobility in groundwater; no dissolution limits. |
| Log | -1.98 | Negligible bioaccumulation; low sorption to soil/sediment. |
| Vapor Pressure | 0.008 hPa (25°C) | Volatilization from water surfaces is insignificant. |
| Henry’s Law Constant | Remains in water column; air stripping is ineffective. | |
| Log | ~1.0 | High leaching potential in soil columns. |
Biodegradation Mechanisms & Kinetics
Biotic degradation is the sole significant removal pathway. Abiotic hydrolysis is negligible due to the stability of the ether linkage, and photolysis is slow (atmospheric
Bacterial Metabolic Pathway
The degradation of DEG requires the cleavage of the stable C–O–C ether bond. In Pseudomonas and Stenotrophomonas species, this occurs via oxidative scission.
-
Oxidation: Alcohol dehydrogenase (ADH) oxidizes terminal hydroxyl groups to aldehydes and carboxylates, forming HEAA .
-
Ether Scission: A specific ether-cleavage enzyme (likely a glycol dehydrogenase or monooxygenase) cleaves HEAA into Glycolate and Ethylene Glycol .
-
Mineralization: Fragments enter the TCA cycle (Glyoxylate shunt).
Figure 1: Bacterial Degradation Pathway of DEG
Caption: Proposed aerobic catabolism of DEG. The rate-limiting step is often the initial oxidation or the specific ether cleavage of HEAA.
Kinetic Profile
DEG degradation follows first-order kinetics (
-
Lag Phase: 1–3 days in unadapted sludge; <12 hours in adapted sludge.
-
Aerobic Half-life (
): 2–12 days in surface water. -
Anaerobic Half-life: 8–48 days.[2] Anaerobic degradation is slower, producing acetate and ethanol via dismutation.
Environmental Fate Modeling
Because DEG does not sorb to soil or volatilize, it moves at the velocity of the groundwater.
Figure 2: Environmental Compartment Logic (Fugacity Level I)
Caption: Fate transport model showing water as the primary sink and biodegradation as the sole removal mechanism.
Analytical & Testing Protocols
Protocol: OECD 301F (Manometric Respirometry)
For pharmaceutical wastewaters, OECD 301F is superior to 301B (CO2 evolution) because DEG's high solubility allows for higher test concentrations without toxicity, and oxygen uptake provides real-time kinetic data.
Experimental Workflow:
-
Inoculum Preparation: Collect activated sludge from a plant treating predominantly domestic sewage. Wash 3x with mineral medium. Resuspend to 30 mg SS/L.
-
Test System:
-
Test Vessel: 100 mg/L DEG in mineral medium + Inoculum.
-
Blank: Inoculum + Medium (no DEG).
-
Reference: Aniline or Sodium Benzoate (to verify sludge activity).
-
-
Conditions: Incubate at 22 ± 1°C in dark, stirred continuously.
-
Measurement: Monitor Oxygen Uptake (BOD) daily for 28 days.
-
Pass Criteria:
60% ThOD (Theoretical Oxygen Demand) within the 10-day window.
Self-Validating Check:
-
If the Reference compound fails to reach 60% degradation by Day 14, the test is invalid (sludge inactive).
-
If toxicity is suspected (flatline degradation), run a "Toxicity Control" (DEG + Reference).
Analytical Detection (GC-FID/MS)
For quantifying DEG in environmental matrices (Limit of Quantitation ~0.5 mg/L).
-
Extraction: Direct aqueous injection (water) or water extraction (soil).
-
Column: DB-WAX or ZB-WAXplus (polar phase is essential).
-
Temperature Program: 40°C (2 min)
10°C/min 240°C. -
Internal Standard: 1,4-Butanediol or Hexanediol.
-
Derivatization (Optional): Silylation (BSTFA) is required only if biological matrices (plasma/urine) are involved or if peak tailing is excessive.
Implications for Drug Development
Risk Assessment Strategy
When filing an ERA (Environmental Risk Assessment) for a new drug product using DEG:
-
PEC/PNEC Calculation: Calculate Predicted Environmental Concentration (PEC). Since DEG degrades rapidly, use the regional model rather than local persistence models.
-
Metabolite Toxicity: Acknowledge HEAA. While toxic to humans (kidney accumulation), HEAA is rapidly mineralized by environmental bacteria, preventing accumulation in drinking water sources.
-
Waste Management: High-concentration DEG waste (e.g., >1%) can inhibit unadapted sludge. Dilution or dedicated aerobic digestion (Zahn-Wellens conditions) is recommended before discharge to POTW (Publicly Owned Treatment Works).
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[3]
-
Staples, C. A., et al. (2001).[2] The fate, effects and potential environmental risks of ethylene glycols. Chemosphere.
-
Besenhofer, L. M., et al. (2011). Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats. Toxicological Sciences.
-
Evans, W. H., & David, E. J. (1974). Biodegradation of mono-, di- and triethylene glycols in river waters under controlled laboratory conditions. Water Research.
-
U.S. EPA. (2014).[4] Method 8015D: Nonhalogenated Organics Using GC/FID. SW-846.
Sources
Methodological & Application
Application Note: Diethylene Glycol (DEG) as a Reaction Medium in Organic Synthesis
Executive Summary
Diethylene glycol (DEG) is a robust, high-boiling polar solvent (
This guide provides validated protocols for utilizing DEG in organic synthesis, with a specific focus on the Huang-Minlon modification of the Wolff-Kishner reduction and polyester synthesis . It includes a critical "Exit Strategy" section detailing the most effective workup methodologies to remove this high-boiling solvent.
Physicochemical Profile & Selection Criteria[1][2]
DEG is a ether-linked dimer of ethylene glycol.[1] Its primary advantage is its liquid range; it remains fluid at low temperatures but can be heated to nearly
Table 1: Comparative Solvent Properties
| Property | Diethylene Glycol (DEG) | Ethylene Glycol (EG) | DMF | DMSO |
| Boiling Point ( | 245 | 197 | 153 | 189 |
| Melting Point ( | -10 | -13 | -61 | 19 |
| Density (g/mL) | 1.118 | 1.113 | 0.944 | 1.100 |
| Dielectric Constant | 31.7 | 37.0 | 36.7 | 46.7 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible |
| Primary Utility | High-temp base reactions, Polymerization | High-temp reactions, Protection groups |
Safety & Toxicology (CRITICAL)
WARNING: DEG is a potent nephrotoxin. Historically, mass poisonings have occurred when DEG was substituted for glycerin in pharmaceuticals.[2][3]
-
Mechanism of Toxicity: DEG is metabolized by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde and subsequently to 2-hydroxyethoxyacetic acid (HEAA) . HEAA is the primary driver of acute renal failure and neurological toxicity [1].[3][4]
-
Handling:
-
PPE: Butyl rubber gloves are recommended. Nitrile offers fair splash protection but is permeable over long exposure.
-
Ventilation: While vapor pressure is low at room temperature, heating DEG generates fumes that must be contained in a fume hood.
-
Identification: Clear labeling is mandatory to distinguish it from non-toxic glycols (glycerin, propylene glycol).
-
Protocol A: Wolff-Kishner Reduction (Huang-Minlon Modification)[7][8][9][10]
The classic application of DEG is the reduction of ketones/aldehydes to alkanes. The Huang-Minlon modification allows this to occur in a "one-pot" setup without sealed tubes, using DEG's high boiling point to drive the reaction [2].
Mechanism Overview[3][9][10][11][12]
-
Hydrazone Formation: Ketone reacts with hydrazine.
-
Base-Catalyzed Decomposition: High temperature (
) promotes the loss of .
Step-by-Step Protocol
Reagents:
-
Substrate (Ketone/Aldehyde): 10 mmol
-
Hydrazine Hydrate (85%): 30 mmol (3 equiv)
-
Potassium Hydroxide (KOH) pellets: 40 mmol (4 equiv)
-
Diethylene Glycol: 15 mL
Procedure:
-
Setup: Equip a round-bottom flask with a thermometer and a reflux condenser.
-
Dissolution: Add substrate, KOH, hydrazine hydrate, and DEG.
-
Initial Reflux (Hydrazone Formation): Heat the mixture to reflux (
) for 1 hour. The hydrazine condenses with the ketone.[5][6] -
Distillation (The Critical Step): Remove the reflux condenser and attach a distillation head. Distill off water and excess hydrazine until the internal temperature rises to
.-
Note: This step is crucial. You must remove the lower-boiling components to achieve the temperature required for the decomposition step.
-
-
High-Temp Reflux: Once the pot temperature hits
, return the reflux condenser. Reflux for 3–4 hours. -
Cooling: Cool to room temperature. The mixture will be viscous.
Workflow Diagram
Caption: Figure 1. Thermal staging in the Huang-Minlon modification. Removal of water is the rate-enabling step.
Protocol B: Polyester Synthesis (Condensation)
DEG is used as a comonomer to introduce flexibility into polyester chains due to the ether oxygen in its backbone.
Reagents:
-
Adipic Acid (or Terephthalic Acid): 50 mmol
-
Diethylene Glycol: 55 mmol (1.1 excess)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Titanium(IV) isopropoxide.
-
Solvent: Toluene (for azeotropic removal of water).
Procedure:
-
Dean-Stark Setup: Equip flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add diacid, DEG, catalyst, and toluene (approx. 50 mL).
-
Reflux: Heat to vigorous reflux. Water generated by esterification will collect in the trap.
-
Monitoring: Continue until theoretical water yield (
for 50 mmol scale) is collected. -
Finishing: For high molecular weight, strip off toluene and apply high vacuum (
) at to remove trace DEG and drive equilibrium.
The "Exit Strategy": Workup & Solvent Removal[1][13]
Removing DEG is the most challenging aspect of its use. It cannot be removed by standard rotary evaporation (
Method 1: Aqueous Extraction (Standard)
Because DEG is infinitely miscible with water, the most effective removal is washing.
-
Dilution: Pour the reaction mixture into a large excess of water (
reaction volume). -
Extraction: Extract the product with a non-polar solvent (Ethyl Acetate, Ether, or DCM).
-
Tip: If the product is polar, use DCM (
extractions).
-
-
Back-Wash: Wash the combined organic layers with water (
) and Brine ( ) to remove residual DEG.-
Validation: Check the organic layer by TLC. DEG stains with
(broad streak near baseline).
-
Method 2: Kugelrohr / High-Vac Distillation
For liquid products that are heat stable but have boiling points significantly different from DEG.
-
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Vacuum: High vacuum is required (
). -
Fractionation: DEG will distill at
at .
Decision Matrix: Solvent Removal
Caption: Figure 2. Decision matrix for isolating products from Diethylene Glycol matrices.
Troubleshooting
-
Emulsions: DEG increases the viscosity of the aqueous layer during workup, leading to emulsions.
-
Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength and break the emulsion.
-
-
Residual Solvent: NMR shows DEG peaks (multiplets at 3.5–3.7 ppm).
-
Fix: Dissolve product in ether/EtOAc and wash again with water. If the product is solid, recrystallize from a solvent that does not dissolve DEG (e.g., hexanes/toluene).
-
-
Reaction Stalls (Wolff-Kishner): Usually due to insufficient temperature.
-
Fix: Ensure water is actually distilling off. If the temp stays at
, the hydrazone decomposition will not occur. Insulate the flask neck.
-
References
-
Besenfelder, E. (2023). Diethylene Glycol Toxicity: Metabolism and Mechanisms. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: Diethylene Glycol Toxicity Mechanism)
-
Huang-Minlon. (1946).[7] A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. Available at: [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Wolff-Kishner protocols).
Sources
- 1. nafdac.gov.ng [nafdac.gov.ng]
- 2. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. researchgate.net [researchgate.net]
Diethylene glycol applications in cryopreservation of tissues.
Application Note: Diethylene Glycol (DEG) in Cryopreservation
Part 1: Executive Summary & Strategic Positioning
Diethylene Glycol (DEG) is a potent, high-viscosity polyol often overshadowed by its monomeric counterpart, Ethylene Glycol (EG), and the ubiquitous Dimethyl Sulfoxide (DMSO). While DEG is historically associated with toxicity risks in systemic ingestion, its application in cryobiology is a sophisticated exercise in glass transition engineering .
Unlike penetrating cryoprotectants (CPAs) like DMSO that rapidly cross membranes, DEG serves a specific niche:
-
Glass Former in Vitrification Mixtures: DEG is utilized in multi-component vitrification solutions (e.g., combined with 1,2-propanediol) to suppress ice crystal formation at lower total solute concentrations, thereby reducing osmotic shock.
-
Macromolecular Stabilization: It is a standard cryoprotectant in X-ray crystallography for preserving the diffraction quality of protein crystals and biological scaffolds.
-
Synthetic Tissue Engineering: Its high viscosity makes it valuable for tuning the mechanical properties of cryogels and engineered tissue constructs.
Critical Safety Distinction: DEG is not Ethylene Glycol.[1][2] It metabolizes differently (to 2-hydroxyethoxyacetic acid, HEAA) and requires distinct handling protocols. This guide focuses on its use in vitrification mixtures where its high glass-forming ability is leveraged to lower the toxicity of other CPAs.
Part 2: Scientific Mechanism & Rationale
The Physics of DEG Cryoprotection
DEG functions primarily by increasing the viscosity of the intracellular and extracellular milieu, which kinetically inhibits ice nucleation.
-
Glass Transition Temperature (
): DEG has a higher molecular weight (106.12 g/mol ) than EG (62.07 g/mol ), leading to a higher viscosity and a more stable vitreous state. This allows for "vitrification" (glass formation) at slower cooling rates compared to less viscous CPAs. -
Permeability: DEG is less permeable than EG or DMSO. In tissue protocols, it is often used as a semi-permeating agent or in the final equilibration step to dehydrate the cell and stabilize the membrane before plunging.
Toxicity Mitigation via Binary Mixtures
Recent high-throughput studies indicate that binary mixtures of DEG with other CPAs (specifically 1,2-propanediol) can exhibit lower net toxicity than equivalent concentrations of single agents.[3] This "toxicity neutralization" is hypothesized to stem from competing metabolic uptake or reduced membrane destabilization when two distinct molecular geometries interact with the lipid bilayer.
Part 3: Comparative Data Analysis
Table 1: Physicochemical Profile of DEG vs. Standard CPAs
| Feature | Diethylene Glycol (DEG) | Ethylene Glycol (EG) | DMSO | Relevance to Protocol |
| Molecular Weight | 106.12 g/mol | 62.07 g/mol | 78.13 g/mol | DEG diffuses slower; better for osmotic dehydration. |
| Viscosity (20°C) | ~35.7 cP | ~16.1 cP | ~2.0 cP | High viscosity aids stable glass formation. |
| Permeability | Moderate/Low | High | High | Requires longer equilibration or use as a co-solute. |
| Toxicity Target | Kidney/Neuro (HEAA) | Kidney (Oxalate) | General Cytotoxicity | Strict wash-out required. |
| Primary Use | Mixtures, Crystallography | Embryos, Stem Cells | General, Stem Cells | Use DEG to tune mixture viscosity. |
Part 4: Detailed Protocols
Protocol A: Binary Vitrification of Engineered Tissue Constructs
Target: Cartilage explants or synthetic collagen scaffolds where ice formation destroys structural integrity. Rationale: Uses DEG to increase viscosity and reduce the concentration of toxic penetrating agents.
Reagents:
-
Base Medium: HEPES-buffered saline (HBS) + 20% Fetal Bovine Serum (FBS).
-
Equilibration Solution (ES): 10% (v/v) 1,2-Propanediol (PROH) in Base Medium.
-
Vitrification Solution (VS-DEG): 20% (v/v) PROH + 20% (v/v) Diethylene Glycol + 0.5M Sucrose.
Workflow:
-
Pre-treatment: Incubate tissue at 4°C for 1 hour in Base Medium to lower metabolic rate.
-
Equilibration (Step 1):
-
Submerge tissue in ES for 15–20 minutes at Room Temperature (22°C).
-
Checkpoint: Tissue should shrink slightly as water leaves.
-
-
Vitrification (Step 2 - Critical):
-
Transfer tissue to VS-DEG at 4°C.
-
Incubate for exactly 60–90 seconds .
-
Note: DEG diffuses slowly; extended exposure causes osmotic toxicity. The goal is to dehydrate and coat, not fully saturate.
-
-
Cooling:
-
Rapidly mount tissue on a cryo-loop or in a minimal volume straw.
-
Plunge directly into Liquid Nitrogen Slush (-210°C) or LN2 (-196°C).
-
-
Warming & Removal:
-
Transfer immediately to Warming Solution (Base Medium + 1.0M Sucrose) at 37°C for 1 minute.
-
Transfer to Dilution Solution (Base Medium + 0.5M Sucrose) for 3 minutes.
-
Wash twice in Base Medium for 5 minutes each to ensure complete removal of DEG.
-
Part 5: Visualization of Workflow
Caption: Figure 1.[4] Optimized binary vitrification workflow utilizing Diethylene Glycol (DEG) as a viscosity enhancer to suppress ice crystallization during the critical cooling phase.
Part 6: Safety & Toxicity Management
The "Metabolic Trap": Unlike Propylene Glycol, DEG is metabolized by alcohol dehydrogenase into 2-hydroxyethoxyacetic acid (HEAA) , which is nephrotoxic and neurotoxic.[2]
Safety Protocol:
-
Zero-Residue Standard: All protocols must include a validated "Washout" phase (minimum 3 dilution steps) to ensure intracellular DEG concentration is <0.1% post-thaw.
-
Personal Protective Equipment (PPE): Double nitrile gloves are mandatory. DEG can absorb through skin.
-
Waste Disposal: Segregate DEG waste from standard solvent waste; label clearly as "Glycol Toxicant".
Part 7: References
-
Comparative Toxicity of Diethylene Glycol:
-
Title: "High-throughput evaluation of cryoprotective agents for mixture effects that reduce toxicity."
-
Source:Cryobiology (NIH/PubMed)
-
URL:[Link]
-
-
DEG in Macromolecular Crystallography:
-
Mechanisms of Glycol Toxicity:
-
Vitrification Principles:
-
Title: "Principles of Cryopreservation by Vitrification."
-
Source:ResearchGate
-
URL:[Link]
-
Sources
- 1. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 2. Feb 4, 2021: How does Diethylene Glycol differ from Ethylene Glycol? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 3. High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Shoot Tip Cryopreservation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. Delayed neurological sequelae from ethylene glycol, diethylene glycol and methanol poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Temperature Polyol Synthesis of Nanoparticles using Diethylene Glycol (DEG)
[1]
Executive Summary
Diethylene glycol (DEG) is a cornerstone solvent in the "Polyol Process," a versatile wet-chemistry technique for synthesizing high-crystallinity inorganic nanoparticles. Unlike aqueous methods, DEG offers a high boiling point (245°C), allowing for high-temperature hydrolysis and reduction reactions that yield superior crystallinity and magnetic/optical properties. This guide details the physicochemical mechanisms, critical safety protocols, and validated workflows for synthesizing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) and Silver Nanostructures.
The Physicochemical Basis: Why DEG?
The utility of DEG lies in its ability to perform three simultaneous roles: Solvent, Reducing Agent, and Surface Stabilizer.
The Polyol Mechanism
The "Polyol Process," pioneered by Fiévet et al., relies on the temperature-dependent behavior of polyols.
-
High-Temperature Hydrolysis (Oxides): For metal oxides (e.g., Fe₃O₄), DEG acts as a high-boiling solvent that forces the dehydration of metal hydroxide intermediates into crystalline oxides. The high temperature (
) ensures the formation of the thermodynamic magnetite phase rather than amorphous phases. -
Reduction Potential (Metals): At elevated temperatures, DEG oxidizes to diacetyl, donating electrons to reduce metal cations (
). This eliminates the need for harsh reducing agents like sodium borohydride. -
Chelation: DEG molecules coordinate with metal cations, controlling the reaction kinetics and preventing rapid, uncontrolled precipitation.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the DEG mechanism based on the precursor type.
Figure 1: Mechanistic pathways of the Polyol Process in Diethylene Glycol. Note the divergence between hydrolysis (oxides) and reduction (metals).
Critical Safety & Handling (Non-Negotiable)
DEG is classified as Acute Tox. 4 (Oral) and has specific target organ toxicity (Kidneys).[1] Ingestion can be fatal.[2][3]
| Hazard | Consequence | Mitigation Protocol |
| Nephrotoxicity | Metabolizes to glycolic acid/oxalic acid, causing acute kidney failure. | NEVER use open beakers outside a fume hood. Double-glove (Nitrile). |
| Thermal Burns | Boiling point is 245°C. Oil bath failures can cause severe burns. | Use silicone oil baths rated for 300°C. Secure all glassware with clamps. |
| Viscosity | High viscosity at RT makes spills difficult to clean. | Clean spills immediately with absorbent pads and ethanol (DEG is miscible in EtOH). |
Protocol A: Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
Target: Water-dispersible, ~10-20 nm
Reagents
-
Precursor: Iron(III) chloride hexahydrate (
) -
Solvent/Reductant: Diethylene Glycol (DEG) - Anhydrous preferred
-
Electrostatic Stabilizer/Base: Sodium Acetate (NaAc) - Anhydrous
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 3-neck round-bottom flask, dissolve 2.0 mmol
and 4.0 mmol NaAc in 40 mL of DEG. -
Why NaAc? It acts as a base to drive hydrolysis and provides electrostatic stabilization to prevent aggregation during the growth phase.
-
-
Deoxygenation (Critical):
-
Purge the system with
or Argon for 30 minutes while stirring at room temperature. -
Why? Oxygen presence at high temperatures promotes the formation of non-magnetic Hematite (
- ) instead of Magnetite ( ).
-
-
The Temperature Ramp:
-
Heat the solution to 200°C and hold for 60 minutes.
-
Observation: Solution turns from yellow/orange to brown. This is the formation of intermediate iron-glycolate complexes.
-
-
Reflux & Crystallization:
-
Ramp temperature to reflux (~245°C) at a rate of 5°C/min.
-
Hold at reflux for 4 to 8 hours .
-
Observation: Solution turns jet black.
-
-
Cooling:
-
Allow the solution to cool naturally to room temperature. Do not quench with ice, as thermal shock can fracture the crystal structure.
-
Protocol B: Silver Nanostructures
Target: Crystalline Ag nanoparticles.
Mechanism: DEG acts as the reducing agent for
Reagents
-
Precursor: Silver Nitrate (
)[4] -
Capping Agent: Polyvinylpyrrolidone (PVP, MW ~55,000)
-
Solvent: DEG
Step-by-Step Methodology
-
Preparation:
-
Prepare Solution A: 0.1 M
in DEG. -
Prepare Solution B: 0.3 M PVP in DEG.
-
-
Heating:
-
Heat 20 mL of pure DEG to 160°C in a flask.
-
-
Injection:
-
Inject Solution A and Solution B simultaneously into the hot DEG dropwise.
-
Why Dropwise? This controls the supersaturation level, separating the nucleation burst from the growth phase (LaMer mechanism), ensuring monodispersity.
-
-
Reaction:
-
Maintain 160°C for 60 minutes.
-
Observation: Solution turns from clear to yellow (small NPs) to grey/ochre (larger aggregates/wires).
-
Purification & Characterization Workflow
The high viscosity of DEG makes particle separation difficult. Simple centrifugation often fails because the drag force prevents sedimentation.
The "Dilution-Centrifugation" Protocol
-
Dilution: Mix the crude reaction product 1:5 with Ethanol or Acetone. This breaks the viscosity of DEG.
-
Magnetic Separation (For SPIONs): Place a strong Neodymium magnet against the vial. The black particles should collect at the wall within 2 minutes. Decant the supernatant (containing DEG/excess NaAc).
-
Centrifugation (For Ag/Non-magnetic): Centrifuge at 12,000 RPM for 20 minutes.
-
Washing: Redisperse the pellet in Ethanol and repeat the separation 3 times to remove all traces of DEG.
Experimental Workflow Diagram
Figure 2: Standardized workflow for synthesis and purification of DEG-derived nanoparticles.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| SPIONs are Red/Brown (not Black) | Oxidation to Hematite ( | Insufficient |
| Low Yield / No Precipitate | High solubility of intermediates. | Increase reaction time at reflux. Ensure NaAc concentration is sufficient (base catalyst). |
| Cannot separate particles | Viscosity too high. | Dilute 1:10 with Ethanol before centrifuging. |
| Broad Size Distribution | Slow heating rate. | Increase ramp rate to reflux to ensure "burst nucleation." |
References
-
Fievet, F., Lagier, J. P., & Figlarz, M. (1989). Preparing monodisperse metal powders in micrometer and submicrometer sizes by the polyol process. MRS Bulletin, 14(12), 29-34.
-
Carbone, L., et al. (2005). Synthesis and micrometer-scale assembly of colloidal CdSe/CdS nanorods prepared by a seeded growth approach (Reference for general surfactant control in polyols). Nano Letters, 5(12), 2455-2459. (Note: Adapted for SPIONs in subsequent literature). See also: Deng, H., et al. (2005). Monodisperse Magnetic Titania-Coated Iron Oxide Nanoparticles. Angewandte Chemie, 44(18), 2782-2785.
-
Sun, Y., & Xia, Y. (2002). Shape-controlled synthesis of gold and silver nanoparticles. Science, 298(5601), 2176-2179.
-
Centers for Disease Control and Prevention (CDC). Diethylene Glycol (DEG) Poisoning.
-
Cai, W., & Wan, J. (2007). Facile synthesis of superparamagnetic magnetite nanoparticles in liquid polyols. Journal of Colloid and Interface Science, 305(2), 366-370.
Application Notes and Protocols: Diethylene Glycol in Gas Dehydration Experiments
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of diethylene glycol (DEG) in gas dehydration experiments. It delves into the fundamental principles of glycol dehydration, offers detailed, step-by-step experimental protocols, and discusses critical operational parameters and analytical methodologies. The guide is structured to provide both theoretical understanding and practical, field-proven insights to ensure the successful execution of gas dehydration studies using DEG.
Introduction: The Imperative of Gas Dehydration
Natural gas, a vital energy resource, is often saturated with water vapor at its source. The presence of this water can lead to significant operational issues, including pipeline corrosion, the formation of solid ice-like structures known as gas hydrates that can block pipelines, and a reduction in the heating value of the gas.[1][2] Therefore, the removal of water vapor, a process known as dehydration, is a critical step in natural gas processing to ensure its safe and efficient transportation and use.[3]
Among various dehydration techniques, absorption using liquid desiccants is a widely employed method.[1] Glycols, a class of organic compounds with a high affinity for water, are the primary liquid desiccants used in the industry.[4] While triethylene glycol (TEG) is the most common due to its favorable properties, diethylene glycol (DEG) also finds application, particularly in scenarios where specific operational conditions or economic factors are a consideration.[3][5] Understanding the principles and experimental application of DEG is crucial for researchers involved in optimizing gas processing technologies and for professionals in fields where gas purity is paramount.
The Science of Glycol Dehydration: A Mechanistic Overview
The efficacy of diethylene glycol as a dehydrating agent stems from its hygroscopic nature and its ability to form hydrogen bonds with water molecules.[4][6] This chemical affinity allows DEG to absorb water vapor from a wet gas stream, thereby reducing the dew point of the gas.[4]
The process is fundamentally a mass transfer operation where water molecules move from the gas phase to the liquid glycol phase. This occurs in a specialized piece of equipment called a contactor or absorber tower.[7][8] In the contactor, wet gas flows upward, while lean (dry) DEG flows downward, creating a counter-current flow that maximizes the contact time and surface area for efficient water absorption.[2][7][8] As the glycol absorbs water, it becomes "rich" (wet) and settles at the bottom of the contactor, from where it is sent for regeneration.[3][7] The now-dry natural gas exits from the top of the tower.[2][7]
The regeneration of the rich glycol is a critical part of the continuous process. It involves heating the rich glycol in a reboiler to a temperature above the boiling point of water (100°C or 212°F) but below the boiling point of DEG (244-245°C or 471-473°F).[3][6] This temperature differential allows the water to be vaporized and removed, while the regenerated, lean glycol can be cooled and recirculated back to the contactor.[3]
Caption: A simplified workflow of the glycol dehydration process.
Diethylene Glycol: Key Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of DEG is essential for designing and interpreting gas dehydration experiments.
| Property | Value | Source |
| Chemical Formula | C4H10O3 | [6] |
| Molar Mass | 106.12 g/mol | [6] |
| Appearance | Colorless, syrupy liquid | [6][9] |
| Odor | Practically odorless | [6][9] |
| Boiling Point | 244-245 °C (471-473 °F) | [6] |
| Melting Point | -10.45 °C (13.19 °F) | [6] |
| Density | 1.118 g/mL | [6] |
| Solubility in Water | Miscible | [6] |
| Vapor Pressure @ 25°C | 0.008 hPa | [10] |
| Viscosity @ 20°C | 35.7 mPa·s | [10] |
These properties, particularly its high boiling point and miscibility with water, are central to its function in gas dehydration.[3][6]
Experimental Protocol: Laboratory-Scale Gas Dehydration
This section outlines a detailed protocol for conducting a bench-scale gas dehydration experiment using diethylene glycol. This protocol is designed to be a self-validating system, with clear steps and rationales.
Materials and Apparatus
-
Reagents:
-
Diethylene Glycol (DEG), ≥99% purity
-
Compressed gas source (e.g., Nitrogen, Methane) saturated with water vapor
-
Deionized water
-
-
Apparatus:
-
Gas washing bottle or sparger for gas saturation
-
Bubble column or packed column to serve as the contactor
-
Gas flow meters (inlet and outlet)
-
Temperature and pressure sensors
-
Heating mantle and round-bottom flask for glycol regeneration (reboiler)
-
Condenser and collection flask for water vapor
-
Circulating pump for glycol
-
Hygrometer or other water content analyzer
-
Appropriate tubing and fittings
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for gas dehydration.
Step-by-Step Methodology
-
Apparatus Setup and Leak Check:
-
Assemble the experimental setup as depicted in the workflow. Ensure all connections are secure to prevent gas leaks.
-
Perform a leak test by pressurizing the system with an inert gas and monitoring for any pressure drop over time.
-
-
Preparation of Saturated Gas Stream:
-
Bubble the source gas through a gas washing bottle filled with deionized water to achieve saturation. The temperature of the water bath will determine the initial water content of the gas.
-
-
Preparation of Lean Diethylene Glycol:
-
Prepare a known concentration of lean DEG solution (typically 98-99% DEG by weight). The initial water content of the glycol should be precisely measured.
-
-
Initiation of the Dehydration Run:
-
Data Collection and Monitoring:
-
Continuously monitor and record the following parameters:
-
Inlet and outlet gas flow rates
-
System temperature and pressure
-
Water content of the outlet gas using a hygrometer
-
Temperature of the glycol at various points in the system
-
-
-
Glycol Regeneration:
-
Collect the rich glycol from the bottom of the contactor.
-
Heat the rich glycol in the regeneration unit (reboiler) to approximately 160-180°C to drive off the absorbed water. The optimal temperature will depend on the system pressure.
-
Condense and collect the water vapor to perform a mass balance.
-
-
Sample Analysis:
-
Periodically take samples of the rich and regenerated lean glycol to determine their water content. This is crucial for evaluating the efficiency of both the absorption and regeneration stages.
-
-
System Shutdown:
Analytical Methods for Water Content Determination
Accurate measurement of water content in both the gas and glycol phases is fundamental to evaluating the performance of the dehydration process.
-
Water in Gas:
-
Chilled Mirror Hygrometer: A common and reliable method for determining the dew point of the gas, which can then be converted to water content.
-
Electrochemical Sensors: Provide direct readings of water concentration.
-
-
Water in Glycol:
-
Karl Fischer Titration: The industry-standard method for accurately determining low concentrations of water in various liquids, including glycols.[13]
-
Refractometry: The refractive index of a glycol-water solution is a function of its composition. This method can be used for online monitoring of glycol concentration.[3]
-
Gas Chromatography (GC): A powerful analytical technique for separating and quantifying water and other components in the glycol solution.[14][15] Direct aqueous injection GC is a viable method for analyzing glycols in water samples.[16]
-
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Corrective Action(s) |
| Poor Dehydration Performance | - Insufficient glycol circulation rate- Lean glycol concentration is too low- High inlet gas temperature- Foaming of glycol | - Increase glycol pump rate- Improve regeneration efficiency (increase reboiler temperature)- Cool the inlet gas stream- Check for contaminants in glycol; consider using an anti-foaming agent |
| Glycol Loss | - High gas velocity causing carryover- High reboiler temperature causing glycol vaporization | - Reduce gas flow rate- Optimize reboiler temperature |
| Glycol Degradation | - Excessive reboiler temperature- Presence of oxygen or acidic gases (H2S, CO2) | - Maintain reboiler temperature within recommended limits- Ensure proper filtering of the gas stream |
Safety and Handling of Diethylene Glycol
Diethylene glycol is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[17][18][19] It is imperative to adhere to strict safety protocols when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][20]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[18][21]
-
Handling: Avoid contact with skin, eyes, and clothing.[18][21] In case of a spill, contain the liquid and absorb it with an inert material.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[17][18]
-
Disposal: Dispose of DEG and any contaminated materials in accordance with local, state, and federal regulations.[19]
Conclusion
Diethylene glycol remains a relevant and effective desiccant for gas dehydration applications. A thorough understanding of its chemical properties, coupled with meticulous experimental design and execution, is paramount for achieving reliable and accurate results. The protocols and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to confidently employ DEG in their gas dehydration studies, contributing to the advancement of gas processing technologies.
References
-
Glycol Dehydration. (n.d.). Vaisala. Retrieved from [Link]
-
What You Need to Know About Gas Dehydration Units. (2023, May 31). 12:eleven. Retrieved from [Link]
-
Diethylene glycol. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
PHYSICAL PROPERTIES OF DIETHYLENE GLYCOL (DEG). (n.d.). MEGlobal. Retrieved from [Link]
-
Gas Dehydration System Overview. (n.d.). Kimray. Retrieved from [Link]
-
Diethylene Glycol. (n.d.). PubChem. Retrieved from [Link]
-
Glycol Dehydration Systems. (2016, June 1). Schlumberger. Retrieved from [Link]
-
Gas Dehydration System: Glycol Regeneration (TEG) [Glycol Pump, Reboiler, Contact Tower, BTEX]. (2020, February 25). Kimray [Video]. YouTube. Retrieved from [Link]
-
FUNDAMENTALS OF GAS DEHYDRATION DESIGN AND OPERATION WITH GLYCOL SOLUTIONS. (n.d.). The University of Oklahoma. Retrieved from [Link]
-
Kolmetz Handbook Of Process Equipment Design: NATURAL GAS DEHYDRATION SYSTEMS SIZING. (n.d.). KLM Technology Group. Retrieved from [Link]
-
Dehydration System - Lecture Notes. (n.d.). Koya University. Retrieved from [Link]
-
Dehydration Unit Startup Procedure. (2020, February 24). Scribd. Retrieved from [Link]
-
Safety Data Sheet: Diethylene glycol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Fast quantification of water content in glycols by compact 1H NMR spectroscopy. (2022). Magritek. Retrieved from [Link]
-
Assessment of Diethylene Glycol (Deg) Dehydration System in a Natural Gas Processing System. (2025, February 2). ResearchGate. Retrieved from [Link]
-
Proper Procedures for Cleaning and Flushing a Glycol Dehydrator. (2025, April 22). CROFT Systems. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Safety Data Sheet - Diethylene Glycol. (2023, January 3). Rentokil Initial. Retrieved from [Link]
-
Glycol Dehydration - Simulation, Design, Troubleshooting and Optimization. (2023, June 28). Oil & Gas Process Engineering [Video]. YouTube. Retrieved from [Link]
-
Analysis of Ethylene Glycol in Wastewater by Direct Aqueous Injection. (n.d.). GL Sciences. Retrieved from [Link]
-
HOW TO START NATURAL GAS DEHYDRATION DESIGN AS A CHEMICAL PROCESS ENGINEER, EVEN IF YOU ARE A FRESH ENGINEER. (n.d.). Jeferson Costa. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Propylene Glycol. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol, Tetraethylene Glycol, 2-Butoxyethanol and 2-Methoxyethanol in Ground and Surface Waters. (n.d.). EPA. Retrieved from [Link]
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- 5. klmtechgroup.com [klmtechgroup.com]
- 6. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 7. Gas Dehydration System Overview | Kimray [kimray.com]
- 8. youtube.com [youtube.com]
- 9. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. zumrut-int.com [zumrut-int.com]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. glsciences.eu [glsciences.eu]
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- 18. fishersci.com [fishersci.com]
- 19. download.basf.com [download.basf.com]
- 20. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 21. carlroth.com [carlroth.com]
Application Note: Catalytic Conversion of Diethylene Glycol to Morpholine and 1,4-Dioxane
This guide serves as a comprehensive technical application note for the synthesis of Morpholine and 1,4-Dioxane using Diethylene Glycol (DEG) as the primary feedstock. It is designed for use by process chemists and drug development professionals requiring high-purity heterocycles for pharmaceutical scaffolds.
Abstract
Diethylene glycol (DEG) serves as a versatile C4 ether-linked platform chemical. Its dual hydroxyl functionality allows for divergent synthetic pathways: ammonolysis to yield Morpholine (a critical pharmacophore and corrosion inhibitor) and acid-catalyzed cyclodehydration to yield 1,4-Dioxane (a process solvent and stabilizer). This guide details the distinct catalytic environments required to selectively drive these competing pathways, providing self-validating protocols for laboratory and pilot-scale synthesis.
Part 1: Synthesis of Morpholine (Catalytic Ammonolysis)
Mechanistic Principles
The conversion of DEG to morpholine is a reductive amination process (specifically ammonolysis) occurring over a hydrogenation/dehydrogenation catalyst.[1] The reaction proceeds via the substitution of one hydroxyl group with an amine to form the intermediate 2-(2-aminoethoxy)ethanol, followed by an intramolecular cyclization.
Key Mechanistic Insight: The presence of Hydrogen (
Pathway Visualization
Figure 1: Catalytic ammonolysis pathway from DEG to Morpholine via amino-ether intermediate.
Experimental Protocol (High-Pressure Trickle Bed)
Objective: Synthesis of Morpholine with >90% selectivity. Scale: Pilot (1 L Reactor volume).
Reagents & Equipment:
-
Feedstock: Diethylene Glycol (High Purity >99%).
-
Gas Feed: Anhydrous Ammonia (Liquid), Hydrogen gas.
-
Catalyst: Copper-Nickel-Chromite on Alumina support (pre-reduced).
-
Reactor: 1 L Stainless Steel Trickle Bed Reactor (Fixed Bed).
Step-by-Step Methodology:
-
Catalyst Loading: Pack the reactor with the supported Ni-Cu-Cr catalyst. Purge with
to remove oxygen. -
Activation: Reduce catalyst in situ under flowing
at 200°C for 4 hours. -
Pressurization: Pressurize the system to 200–300 psig (approx. 14–20 bar) with Hydrogen.
-
Feed Introduction:
-
Heat reactor to 210–240°C .
-
Introduce Liquid Ammonia and DEG simultaneously.
-
Critical Ratio: Maintain an Ammonia:DEG molar ratio of 6:1 to 9:1 . Excess ammonia suppresses dimerization (heavies formation).
-
LHSV (Liquid Hourly Space Velocity): Set DEG flow to 0.2–0.5
.
-
-
Phase Management: Operate in "trickle" mode where DEG trickles over the catalyst bed in a hydrogen-rich atmosphere. This maximizes gas-liquid-solid contact.
-
Separation:
-
Depressurize effluent.
-
Flash off excess
(recycle). -
Distill product: Water (100°C) and Morpholine (129°C) form a close-boiling mixture; fractional distillation is required.
-
Self-Validating Checkpoint:
-
If pressure drops unexpectedly: Check
feed.[2][3] Hydrogen consumption should be near zero (catalytic maintenance only). High consumption indicates hydrogenolysis of the ether bond (cleavage), leading to ethanol/ethylamine impurities.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Part 2: Synthesis of 1,4-Dioxane (Acid-Catalyzed Dehydration)
Mechanistic Principles
1,4-Dioxane is produced via the acid-catalyzed intramolecular dehydration of DEG. Unlike morpholine synthesis, this occurs in the liquid phase and relies on protonation of a hydroxyl group to create a good leaving group (
Critical Control Point: The reaction is reversible. To drive kinetics to completion (Le Chatelier’s principle), the product (dioxane) and water must be continuously removed via reactive distillation .
Pathway Visualization
Figure 2: Acid-catalyzed cyclodehydration of DEG to 1,4-Dioxane.
Experimental Protocol (Reactive Distillation)
Objective: Continuous production of 1,4-Dioxane. Scale: Laboratory (5 L Flask) or Pilot.
Reagents & Equipment:
-
Feedstock: Diethylene Glycol.[1][4][5][2][3][6][7][8][9][10][11][12]
-
Catalyst: Concentrated Sulfuric Acid (
, 98%) or strong acid cation exchange resin (e.g., Amberlyst 15, if T < 150°C). -
Apparatus: 3-neck flask, fractionation column, condenser, vacuum pump.
Step-by-Step Methodology:
-
Charge: Load DEG into the reactor. Add 2–5 wt% Sulfuric Acid.
-
Note: Solid acid catalysts avoid charring but have lower thermal stability.
-
-
Conditions: Heat the mixture to 150–160°C .
-
Vacuum Application: Apply mild vacuum (300–400 mmHg ). This lowers the boiling point of the Dioxane/Water azeotrope, allowing it to distill off immediately upon formation.
-
Continuous Feed: As distillate is collected, continuously feed fresh DEG into the reactor to maintain a constant volume.
-
Purification:
-
The distillate is an azeotrope (approx. 82% Dioxane, 18% Water).
-
Drying: Add KOH pellets to salt out the water layer or pass through molecular sieves (4Å).
-
Final Distillation: Redistill to collect pure 1,4-Dioxane (bp 101°C).
-
Self-Validating Checkpoint:
-
Color Change: The reaction pot will darken (charring) over time with
. If "tar" formation is excessive (>5% of volume), the acid is degrading the organics; reduce temperature or switch to continuous purge mode. -
Peroxide Test: 1,4-Dioxane forms explosive peroxides on air exposure. ALWAYS test distillate with starch-iodide paper before distillation or storage.
Part 3: Comparative Data & Analysis
The following table contrasts the two synthetic routes for process selection.
| Parameter | Morpholine Synthesis | 1,4-Dioxane Synthesis |
| Reaction Type | Reductive Amination (Ammonolysis) | Acid-Catalyzed Dehydration |
| Primary Reagent | Ammonia ( | None (Intramolecular) |
| Catalyst System | Ni/Cu/Cr on Alumina (Heterogeneous) | |
| Phase | Gas-Liquid (Trickle Bed) | Liquid (Reactive Distillation) |
| Temperature | 200°C – 250°C | 150°C – 170°C |
| Pressure | High (200–300 psig) | Vacuum (300–500 mmHg) |
| Major By-products | Ethanolamine, N-ethylmorpholine | 2-methyl-1,3-dioxolane, Acetaldehyde |
| Atom Economy | Moderate (Loss of | High (Loss of |
Part 4: Safety & Handling (Critical)
Diethylene Glycol (DEG)[6]
-
Toxicity: Severe nephrotoxin (kidney failure) if ingested.
-
Handling: Wear nitrile gloves. Ensure no cross-contamination with pharmaceutical excipients (historical cause of mass poisonings).
1,4-Dioxane[2][8][10][12]
-
Carcinogenicity: Classified as Group 2B (Possibly carcinogenic to humans).
-
Explosion Hazard: Forms peroxides upon storage. Stabilize with BHT (butylated hydroxytoluene) if stored. Do not distill to dryness.
Morpholine[1][3][4][6][9][11]
-
Corrosivity: Caustic to skin and eyes.
-
Nitrosamines: Can form N-nitrosomorpholine (potent carcinogen) in the presence of nitrites. Avoid use in conjunction with nitrosating agents.
References
-
U.S. Patent 2,412,209 .[5][2][11] Process for producing aliphatic amines. (1946). Describes the fundamental hydrogenation catalyst conditions for DEG ammonolysis. Link
-
U.S. Patent 4,647,663 . Synthesis of morpholine. (1987). Details the trickle-bed reactor improvement for continuous morpholine production. Link
-
U.S. Patent 4,764,626 . Method for producing 1,4-dioxane. (1988).[10] Protocols for continuous acid-catalyzed dehydration and vacuum distillation. Link
-
BenchChem Application Note . Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2025). Modern laboratory protocols for dioxane synthesis. Link
-
ResearchGate . Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst. (2018). Optimization of catalyst stability and selectivity. Link
Sources
- 1. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 2. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 3. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents [patents.google.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ams.usda.gov [ams.usda.gov]
- 10. CA1298844C - Process for producing 1,4-dioxane - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
Measuring Cell Viability in the Presence of Diethylene Glycol: An Application and Protocol Guide
Introduction: The Challenge of Accurate Viability Assessment with Diethylene Glycol
Diethylene glycol (DEG) is a widely utilized industrial solvent found in numerous commercial products. Its use in pharmaceutical formulations, though less common now due to toxicity concerns, and its presence as a potential contaminant, necessitate accurate methods to assess its impact on cellular health. For researchers in toxicology, drug development, and biomedical research, determining the precise cytotoxicity of DEG and DEG-containing formulations is paramount. However, the very nature of DEG and its metabolic byproducts presents a significant challenge to many standard cell viability assays.
This technical guide provides an in-depth analysis of the complexities of performing cell viability assays in the presence of DEG. We will explore the mechanisms of DEG-induced cytotoxicity, dissect the potential for interference with common assay methodologies, and provide detailed, validated protocols to ensure the generation of reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require robust methods for assessing cellular viability when DEG is a component of the experimental system.
The Root of the Problem: Diethylene Glycol's Mechanism of Cytotoxicity and Assay Interference
Understanding how DEG affects cells is the first step in selecting an appropriate viability assay. DEG itself is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA) and subsequently to diglycolic acid (DGA).[1] It is primarily DGA that is responsible for the compound's nephrotoxicity.
The cytotoxic effects of DGA are largely attributed to its ability to induce mitochondrial dysfunction. Specifically, DGA has been shown to:
-
Inhibit Succinate Dehydrogenase (Complex II): This enzyme is a critical component of the mitochondrial electron transport chain, and its inhibition disrupts cellular respiration and energy production.
-
Chelate Calcium: DGA can sequester calcium ions, which are essential for various cellular processes, including mitochondrial function.[2][3]
-
Deplete ATP: The culmination of mitochondrial disruption leads to a reduction in cellular ATP levels, a hallmark of metabolic compromise and impending cell death.[4]
This direct impact on mitochondrial function is the primary reason why many common cell viability assays can yield misleading results in the presence of DEG. Assays that rely on measuring mitochondrial reductase activity, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, are particularly susceptible to interference. The inhibition of mitochondrial enzymes by DGA can lead to an underestimation of cell viability, as the cells may still be intact but metabolically compromised in a way that directly affects the assay's readout.
Choosing the Right Tool: A Comparative Analysis of Cell Viability Assays for Use with Diethylene Glycol
The selection of an appropriate cell viability assay is the most critical decision when working with DEG. The ideal assay should have a readout that is not directly influenced by the specific metabolic disruptions caused by DEG.
| Assay Principle | Assay Name(s) | Suitability with DEG | Rationale for Suitability/Unsuitability |
| Mitochondrial Reductase Activity | MTT, MTS, XTT, WST-1 | Not Recommended | The toxic metabolite of DEG, diglycolic acid (DGA), directly inhibits mitochondrial dehydrogenases, the very enzymes these assays rely on. This leads to a direct chemical interference with the assay's ability to measure viability accurately. |
| Redox Indicator Reduction | Resazurin (alamarBlue®) | Use with Caution | Similar to tetrazolium salts, resazurin reduction is dependent on cellular metabolic activity, which is compromised by DEG. While potentially more sensitive than MTT, it is still prone to underestimating viability due to mitochondrial inhibition.[4] |
| Cellular ATP Content | Luciferase-based ATP assays | Recommended | These assays directly measure the intracellular concentration of ATP, which is a more holistic indicator of cell health. While DEG does deplete ATP, this is a consequence of its toxicity, not a direct interference with the assay chemistry itself. This method provides a more accurate reflection of the cytotoxic effect. |
| Cell Membrane Integrity | Trypan Blue, Propidium Iodide (PI) | Recommended (as a secondary/confirmatory assay) | These assays distinguish viable from non-viable cells based on the integrity of the cell membrane. They are not dependent on metabolic activity and are therefore not directly interfered with by DEG. However, they only provide a snapshot of cell death at a single time point and do not capture early-stage cytotoxicity. |
| Protease Activity | GF-AFC (Gly-Phe-AFC) | Use with Caution | These assays measure the activity of intracellular proteases, which can be affected by overall cellular health. The impact of DEG on these specific proteases is not as well-characterized, so validation is crucial. |
Experimental Design and Controls: The Foundation of Trustworthy Data
When working with a potentially interfering substance like DEG, a rigorous experimental design with comprehensive controls is non-negotiable.
Crucial Controls for Every Experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound (if any) in the absence of the compound. This is essential to account for any effects of the solvent itself.
-
Solvent-Only Control (No Cells): Wells containing cell culture medium and the highest concentration of DEG (or other solvent) to be tested, but without cells. This is critical for identifying direct chemical interference between the solvent and the assay reagents.[3]
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control (Toxicant): Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.
Workflow for Mitigating Diethylene Glycol Interference
The following workflow is designed to minimize the impact of DEG on your cell viability measurements and to validate your chosen assay.
Caption: A validated workflow for assessing cell viability in the presence of diethylene glycol.
Detailed Protocols
Protocol 1: ATP-Based Cell Viability Assay (Recommended)
This protocol is based on the principle that ATP is a marker of metabolically active cells, and its quantification using a luciferase-based reaction provides a highly sensitive measure of viability.
Materials:
-
Cells of interest
-
Diethylene Glycol (DEG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
White, opaque-walled 96-well plates suitable for luminescence measurements
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a white, opaque-walled 96-well plate at the predetermined optimal density in a final volume of 100 µL per well. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of DEG in complete cell culture medium. b. Carefully remove the medium from the wells and add 100 µL of the DEG dilutions to the appropriate wells. c. Include untreated and vehicle control wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Execution: a. Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes. b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average luminescence value of the no-cell control wells from all other values. b. Calculate the percentage of cell viability for each treatment by normalizing the average luminescence of the treated wells to the average luminescence of the untreated control wells (set to 100%).
Protocol 2: Resazurin-Based Cell Viability Assay (Use with Caution and Rigorous Controls)
This protocol describes the use of resazurin, a redox indicator that is reduced by metabolically active cells to the fluorescent product resorufin.[4]
Materials:
-
Cells of interest
-
Diethylene Glycol (DEG)
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the ATP-Based Assay Protocol, using black, clear-bottom 96-well plates.
-
Assay Execution: a. Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL). b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically. c. Measure the fluorescence at the appropriate wavelengths.
-
Data Analysis: a. Subtract the average fluorescence value of the no-cell, DEG-containing control wells from all other values. b. Calculate the percentage of cell viability for each treatment by normalizing the average fluorescence of the treated wells to the average fluorescence of the untreated control wells (set to 100%).
Interpreting Your Results: A Final Word of Caution
When assessing the cytotoxicity of a compound like DEG, which has a known mechanism of mitochondrial interference, it is crucial to interpret the data within this context. A decrease in signal in a resazurin-based assay may reflect either cell death or a sublethal metabolic impairment. For this reason, it is highly recommended to use an orthogonal method, such as an ATP-based assay or a dye-exclusion method, to confirm your findings. By employing the rigorous controls and validated protocols outlined in this guide, you can confidently and accurately assess the impact of diethylene glycol on cell viability.
References
- Conrad, T., et al. (2016). Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro. Clinical Toxicology, 54(5), 441-448.
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
- Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349.
- Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2643, 299-313.
- Landry, G. M., et al. (2013). Diglycolic acid inhibits succinate dehydrogenase activity in human proximal tubule cells leading to mitochondrial dysfunction and cell death. Toxicology Letters, 221(2), 176-184.
- MDPI. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? Molecules, 23(2), 405.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Diethylene Glycol Poisoning. In StatPearls. Retrieved from [Link]
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
- Taylor & Francis Online. (2016). Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro. Clinical Toxicology, 54(5), 441-448.
Sources
Application Note: Optimized Esterification Strategies using Diethylene Glycol
From High-Performance Plasticizers to Aliphatic Polyesters
Executive Summary
Diethylene glycol (DEG) is a pivotal difunctional reagent utilized in the synthesis of flexible polymer segments and high-solvency plasticizers. Unlike ethylene glycol, the ether linkage in DEG (
This guide provides high-fidelity protocols for two distinct esterification pathways:
-
Small Molecule Synthesis: Production of Diethylene Glycol Dibenzoate (a phthalate-free plasticizer).
-
Macromolecular Synthesis: Polycondensation of Poly(diethylene glycol adipate).
Mechanistic Principles & Critical Control Points
The Esterification Equilibrium
The reaction between DEG and a carboxylic acid is an acid-catalyzed equilibrium driven by the removal of water (Le Chatelier's principle).
Critical Challenges with DEG:
-
Stoichiometry Control: Because DEG is a diol, statistical probability favors the formation of monoesters initially. Driving the reaction to full diester (for plasticizers) or high molecular weight (for polymers) requires forcing the equilibrium.
-
Etherification Side-Reactions: Under highly acidic conditions and high temperatures (>210°C), DEG can undergo intramolecular dehydration to form 1,4-dioxane (a carcinogen) or intermolecular etherification, disrupting polymer regularity.
-
Color Formation: The ether oxygen is prone to radical oxidation, necessitating inert atmospheres (
).
Catalyst Selection Matrix
| Catalyst Class | Examples | Pros | Cons | Recommended Application |
| Protic Acids | High activity, low cost | Corrosive, causes darkening/charring, promotes etherification | Low-value esters, initial screening | |
| Organometallics | Tetrabutyl titanate (TBT), Stannous Oxide (SnO) | High selectivity, low color, low side-reactions | Hydrolytically unstable (requires dry reagents), higher cost | High-quality Polyesters & Plasticizers |
| Solid Acids | Amberlyst-15, Zeolites | Reusable, easy separation | Mass transfer limitations in viscous melts | Continuous flow synthesis |
Workflow Logic
The following diagram illustrates the decision logic for selecting the appropriate water removal strategy based on the target product.
Figure 1: Decision matrix for DEG esterification process selection.
Protocol A: Synthesis of Diethylene Glycol Dibenzoate
Application: Plasticizer for PVC, PVA adhesives, and sealants. Target: >98% Diester content, Acid Value < 1.0 mg KOH/g.
Reagents
-
Diethylene Glycol (DEG): >99% purity, dry (<0.1% water).
-
Benzoic Acid: Flakes or powder.[1]
-
Catalyst: Stannous Oxide (SnO) or Tetra-isopropyl titanate (0.1 wt%).
-
Entrainer: Xylene or Toluene (approx. 10-15% of reaction volume).
Step-by-Step Methodology
-
Reactor Setup:
-
Use a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap topped with a reflux condenser.
-
Why: The Dean-Stark trap allows continuous removal of water while recycling the entrainer solvent to the flask.
-
-
Charging (Stoichiometry is Key):
-
Charge DEG (1.0 mol equivalent).
-
Charge Benzoic Acid (2.05 to 2.10 mol equivalent). Note: A slight excess of acid drives the reaction to completion, ensuring no free hydroxyls remain.
-
Add Catalyst (0.1% w/w of total mass).
-
Add Xylene (entrainer) to fill the Dean-Stark trap and cover the reaction mass.
-
-
Reaction Phase (Azeotropic Distillation):
-
Establish a slow
sparge. -
Heat the mixture to 160°C . Reflux should begin.
-
Gradually increase temperature to 190°C–210°C over 4–6 hours.
-
Monitoring: Monitor the water volume in the trap.[2] The reaction is complete when water evolution ceases and the Acid Value (AV) drops below 5 mg KOH/g.
-
-
Neutralization & Workup:
-
Cool to 90°C.
-
Add 10%
(aq) solution to neutralize the excess benzoic acid (calculate based on final AV). Stir for 30 mins. -
Phase separate and discard the aqueous layer (contains sodium benzoate).
-
Wash the organic layer twice with distilled water.
-
-
Purification:
-
Perform vacuum distillation (strip) at 100°C / 20 mbar to remove residual Xylene and water.
-
Optional: Treat with 0.5% activated carbon and filter to achieve a clear, colorless liquid (APHA < 50).
-
Protocol B: Synthesis of Poly(diethylene glycol adipate)
Application: Soft segment precursors for Polyurethanes; Polymeric plasticizers. Target: Molecular Weight (Mn) ~2000-3000 g/mol , Hydroxyl Value defined by target.
Reagents
-
Diethylene Glycol: 1.05 mol equivalent (Excess accounts for glycol volatility).
-
Adipic Acid: 1.0 mol equivalent.
-
Catalyst: Tetrabutyl Titanate (TBT) (50-100 ppm).
Step-by-Step Methodology
-
Stage 1: Esterification (Atmospheric Pressure):
-
Charge DEG and Adipic Acid into a reactor with a packed column and distillation head.
-
Heat to 150°C under
flow. Water evolution begins.[3] -
Ramp temperature to 190°C over 3 hours. Maintain column head temperature <100°C to ensure only water distills, not DEG.
-
Endpoint: When the Acid Value drops to <10 mg KOH/g, the oligomer is formed.
-
-
Stage 2: Polycondensation (Vacuum Melt):
-
Add TBT catalyst (if not added initially).
-
Slowly apply vacuum to prevent bumping. Ramp down to < 1 mmHg (Torr) over 1 hour.
-
Increase temperature to 220°C .
-
Mechanism:[4][5][6][7][8] The reaction shifts from Acid+Alcohol to Transesterification.[9] Excess DEG is stripped off, linking oligomer chains.
-
-
Endpoint Determination:
-
Monitor torque (viscosity) on the stirrer.
-
Verify with in-process Hydroxyl Number (OHN) titration.
-
Target: For a Mn 2000 polymer, target OHN
56 mg KOH/g.
-
-
Discharge:
-
Break vacuum with Nitrogen.
-
Discharge melt into PTFE-lined trays or drums.
-
Analytical Validation & Troubleshooting
| Parameter | Method | Target Specification | Troubleshooting |
| Acid Value (AV) | Titration (KOH/Phenolphthalein) | < 1.0 (Plasticizer)< 2.0 (Polyester) | If high: Reaction incomplete. Increase time or temp. |
| Hydroxyl Value (OH) | Phthalic Anhydride acetylation | < 5.0 (Plasticizer)56 ± 2 (Polyester Mn 2000) | If high: MW too low. Increase vacuum duration. |
| Color (APHA) | Colorimetry | < 50 Hazen | If yellow: Oxygen leak or temp too high (>230°C). |
| Water Content | Karl Fischer | < 0.05% | If high: Insufficient stripping/drying. |
Safety Profile & Handling (E-E-A-T)
WARNING: Diethylene Glycol Toxicity Unlike ethanol or propylene glycol, DEG is metabolized into 2-hydroxyethoxyacetic acid (HEAA), which causes acute kidney failure and metabolic acidosis.
-
Ingestion Hazard: Never pipette by mouth. Fatal dose can be as low as 1 mL/kg.
-
Substitution: Do not confuse with "Glycol" (often Ethylene Glycol) or "Propylene Glycol" (non-toxic). Ensure labeling is distinct.
-
PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coats are mandatory.
-
Ventilation: While DEG has low vapor pressure at room temperature, esterification temperatures (200°C) generate significant vapors. All reactions must occur in a fume hood.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Esters, Organic." John Wiley & Sons.
-
National Institute for Occupational Safety and Health (NIOSH). "Diethylene Glycol: Systemic Agent." CDC Emergency Response Safety. [Link]
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.
-
Odian, G. "Principles of Polymerization." 4th Ed. Wiley-Interscience. (Kinetics of Step-Growth Polymerization).
-
PubChem. "Diethylene Glycol Dibenzoate - Compound Summary." National Library of Medicine. [Link]
Sources
- 1. CDC - DIETHYLENE GLYCOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 2. "Process For Producing Liquid Dibenzoate Ester" [quickcompany.in]
- 3. US2980650A - Preparing polymers under vacuum - Google Patents [patents.google.com]
- 4. restoredcdc.org [restoredcdc.org]
- 5. CN102351703A - Preparation method of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 6. CN105085165A - Ethylene glycol and diethylene glycol separation method - Google Patents [patents.google.com]
- 7. CN103012152B - Production technique of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 8. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer - Google Patents [patents.google.com]
- 9. monash.edu [monash.edu]
Troubleshooting & Optimization
Technical Guide: Anhydrous Purification of Diethylene Glycol (DEG)
Executive Summary & Core Directive
Diethylene glycol (DEG) presents a unique challenge in anhydrous synthesis. It is highly hygroscopic, viscous (
The Golden Rule of DEG Purification:
Do not rely on a single method if starting with "wet" commercial grade material (
Decision Matrix: Selecting the Right Protocol
Before initiating purification, determine your starting water content (via Karl Fischer titration) and your required endpoint.
Figure 1: Decision tree for selecting the appropriate drying method based on initial water content.
Technical Data & Safety Profile
Table 1: Physical Properties Relevant to Purification
| Property | Value | Implication for Drying |
| Boiling Point (1 atm) | Do not distill at atm. Thermal decomposition risk. | |
| Boiling Point (10 mmHg) | Accessible range for standard vacuum pumps. | |
| Boiling Point (1 mmHg) | Ideal for high-purity distillation. | |
| Hygroscopicity | Extreme | Absorbs moisture from air within minutes. Handle under |
| Viscosity ( | Slow mass transfer in static drying; requires agitation. | |
| Peroxide Formation | Class B Hazard | Forms explosive peroxides on storage. Test before heating. |
Critical Safety Warning: DEG forms peroxides upon exposure to air. Before any distillation, test for peroxides using KI starch paper or strips. If positive, treat with a reducing agent (though distillation from
or sodium usually handles this, pre-testing is mandatory).
Detailed Protocols
Protocol A: Azeotropic Distillation (Bulk Water Removal)
Best for: Removing large amounts of water (
Mechanism: Water forms a low-boiling heteroazeotrope with toluene (BP
-
Setup: 1L Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Nitrogen inlet.
-
Mixture: Add DEG and Toluene (Ratio 10:1 v/v). Toluene acts as the entrainer.
-
Process:
-
Heat to reflux (Bath temp
). -
Monitor the Dean-Stark trap. Water will pool at the bottom; toluene recycles to the flask.
-
Continue until no new water droplets form in the trap (typically 3-6 hours).
-
-
Cleanup: Distill off the remaining toluene (BP
) at ambient pressure, then switch to vacuum to remove trace toluene.
Protocol B: Vacuum Distillation
Best for: General purification and reducing water to <500 ppm.
Mechanism: Reducing pressure lowers the boiling point, preventing the decomposition of DEG (which starts near
-
Setup: Short-path distillation head (minimize path length due to viscosity), Vigreux column (optional, reduces throughput), Vacuum pump capable of
. -
Procedure:
-
Add a stir bar (essential to prevent bumping in viscous fluids).
-
Apply vacuum before heating.
-
Target: At
, collect the fraction boiling between . -
Discard the first 10% (forerun) which contains residual water and volatile impurities.
-
-
Storage: Backfill with dry Nitrogen/Argon immediately.
Protocol C: Molecular Sieves (Polishing)
Best for: Reaching <50 ppm water safely. Recommended for most biological applications.
Mechanism: Static adsorption. Critical Choice: Use 3A Sieves .
-
Why 3A? Pore size is
. Water ( ) fits; DEG (larger chain) is excluded. -
Why not 4A? 4A (
) can technically be used, but 3A is the industry standard for alcohols/glycols to ensure no solvent co-adsorption or catalytic degradation inside the pores.
-
Activation: Heat sieves to
under vacuum or overnight in a kiln. Do not use fresh out of the bottle. -
Loading: Add
activated sieves to the DEG (e.g., 20g sieves per 100mL DEG). -
Time: Allow to stand for 24-48 hours. Due to high viscosity, occasional gentle swirling is beneficial, but avoid grinding the beads.
-
Filtration: Decant or filter under inert atmosphere.
Protocol D: Calcium Hydride ( ) Distillation (Ultra-Dry)
Best for: Synthetic chemistry requiring strict anhydrous conditions (<10 ppm).
Mechanism: Chemical reaction:
-
Pre-dry: Ensure DEG is already
water (use Protocol A or B first). is for polishing, not bulk drying. -
Setup: RBF, Stir bar, Distillation setup.
-
Addition: Add powdered
( ).-
Warning: Hydrogen gas will evolve. Vent to a fume hood.
-
-
Reflux: Heat to
under slight vacuum or flow for 2-4 hours to allow reaction completion. -
Distill: Apply full vacuum (
) and distill the DEG directly from the slurry.-
Note: The pot residue will be a thick sludge of
. Do not distill to dryness; it will bake onto the glass and is difficult to clean.
-
Troubleshooting & FAQs
Q1: My DEG turned yellow during distillation. Is it ruined?
A: Yellowing indicates thermal decomposition (oxidation) or polymerization. This usually happens if:
-
Vacuum was insufficient: You heated it
to get it over. -
Air leak: Oxygen entered the hot system.
-
Peroxides: Old DEG containing peroxides degraded. Solution: Redistill under higher vacuum (
) and strictly inert atmosphere. If for biological use, discard and start fresh.
Q2: Why is the distillation bumping violently?
A: DEG is viscous and has high surface tension, leading to superheating.
-
Fix 1: Use a large magnetic stir bar with high torque.
-
Fix 2: Use a capillary bleed (introducing a tiny stream of
bubbles) if using an older rig, though magnetic stirring is preferred. -
Fix 3: Ensure the flask is not more than 60% full.
Q3: Can I use Sodium metal to dry DEG?
A: Not recommended. Sodium reacts with the hydroxyl groups of DEG to form the alkoxide (
Q4: How do I measure the water content?
A: Standard Karl Fischer (KF) titration.
-
Tip: DEG is viscous; inject it slowly into the KF cell or warm the syringe slightly to ensure accurate mass transfer. Ensure your KF solvent system is compatible with glycols (most standard methanolic reagents are fine).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard reference for purification protocols).[2]
- Burfield, D. R., et al. (1983). "Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents." Journal of Organic Chemistry.
-
MEGlobal. (n.d.). Diethylene Glycol Product Guide & Physical Properties. (Source for BP and viscosity data).
-
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry. (Comparative analysis of drying agents).
Sources
Technical Support Center: Diethylene Glycol (DEG) Purification
Ticket ID: DEG-VAC-DIST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Purification of Diethylene Glycol by Vacuum Distillation
Introduction
Welcome to the Advanced Separation Technologies Support Center. You have requested a protocol for the purification of Diethylene Glycol (DEG). Commercial DEG often contains water, ethylene glycol (EG), triethylene glycol (TEG), and oxidative decomposition products (aldehydes/acids). Due to DEG’s high boiling point (
This guide synthesizes standard laboratory protocols with industrial troubleshooting insights to ensure you achieve high-purity (>99.5%) anhydrous DEG safely.
Module 1: Experimental Setup & Pre-Run Checklist
Before initiating the distillation, the apparatus must be configured to minimize pressure drop and maximize separation efficiency.
The Distillation Assembly (Visualization)
The following diagram illustrates the required vacuum train. Note the critical placement of the cold trap to protect your pump from glycol contamination and the manometer for real-time pressure monitoring.
Figure 1: Vacuum distillation schematic.[1] The cold trap is essential to prevent glycol vapors from fouling the vacuum pump oil.
Pre-Run Checklist
-
Vacuum Integrity: The system must hold a stable vacuum (<10 mmHg) before heating. Leaks will cause oxidation (yellowing) of the DEG.
-
Stirring: Vigorous magnetic stirring is required to prevent "bumping" (superheating).
-
Insulation: The column should be insulated (silvered vacuum jacket or glass wool) to maintain adiabatic conditions.
Module 2: The Purification Protocol
Warning: DEG begins to decompose thermally at approximately
Step-by-Step Procedure
-
Degassing:
-
Charge the flask with commercial DEG.
-
Apply vacuum gradually at room temperature to remove dissolved gases.
-
Why? Dissolved oxygen promotes decomposition; rapid degassing at high heat causes violent bumping.
-
-
Water Removal (The Forerun):
-
Heat the oil bath. The first fraction will be water (and potentially some Ethylene Glycol).[3]
-
Observation: The temperature at the head will remain low (
) while water distills off. -
Action: Discard this fraction until the head temperature rises sharply.
-
-
Main Fraction Collection:
-
Adjust the vacuum to maintain a steady boil. Refer to the table below for target temperatures.
-
Collect the fraction that distills at a constant temperature (
). -
Target: Clear, viscous, colorless liquid.
-
-
Shutdown:
-
Remove heat source.[4]
-
Allow the flask to cool under vacuum to
. -
Backfill with dry nitrogen (do not use air/oxygen).
-
Pressure-Temperature Correlation Data
Use this table to determine your target head temperature based on your pump's capacity.
| Pressure (mmHg) | Approx.[1][2][5][4][6] Boiling Point ( | Notes |
| 760 (Atm) | 245.0 | Avoid: High risk of decomposition. |
| 100 | ~175.0 | Acceptable, but requires high bath temp. |
| 20 | ~145.0 | Recommended operational range. |
| 10 | ~134.0 | Ideal for high purity. |
| 1 | ~100.0 | Requires high-vacuum equipment. |
Module 3: Troubleshooting Center (FAQs)
Q1: My distillate is turning yellow. What is happening? A: Yellowing indicates oxidation or thermal decomposition.
-
Cause 1: Air leak in the system. Glycols oxidize rapidly to aldehydes at high temperatures.
-
Cause 2: Pot temperature exceeded
. -
Fix: Check all grease joints. Increase vacuum depth to lower the boiling point. Ensure you cool under nitrogen, not air.
Q2: The head temperature is fluctuating wildly. A: This suggests "bumping" or poor reflux equilibrium.
-
Fix: Ensure vigorous stirring. If using a packed column, you may be flooding it (heating too fast). Reduce bath temperature slightly.
Q3: I cannot separate Ethylene Glycol (EG) from DEG.
A: EG (BP
-
Fix: Use a fractionating column (e.g., Vigreux or Rashig rings) rather than a simple still head. Discard a larger "inter-fraction" between the low-boiling EG and the main DEG fraction.
Troubleshooting Logic Tree
Use this decision matrix to diagnose active distillation issues.
Figure 2: Diagnostic logic for common vacuum distillation failures.
Module 4: Quality Control & Validation
Once collected, the purity of the DEG must be validated. Relying solely on boiling point is insufficient.
-
Refractive Index (RI):
-
Standard:
.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Interpretation: Lower values usually indicate water contamination (
).
-
-
Karl Fischer Titration:
-
The gold standard for water content. Target
water.[4]
-
-
Gas Chromatography (GC):
-
Run on a polar column (e.g., PEG/Wax). This will separate EG, DEG, and TEG to confirm the absence of homologous glycols.
-
References
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for physical properties and purification protocols).
-
MEGlobal. Diethylene Glycol Physical Properties. (Source for boiling point/pressure data and decomposition thresholds).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8117, Diethylene glycol. (Safety and chemical structure data).
-
University of Rochester, Dept. of Chemistry. Purification: Distillation at Reduced Pressures. (General vacuum distillation protocols).
Sources
Technical Support Center: Optimizing Diethylene Glycol Ester Synthesis
Welcome to the technical support center for the synthesis of diethylene glycol (DEG) esters. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the esterification of diethylene glycol. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Core Principles & Reaction Setup
This section addresses fundamental questions regarding the reaction mechanism, choice of reagents, and the physical setup of the experiment. Understanding these core concepts is the first step toward optimization and troubleshooting.
FAQ: What is the fundamental reaction mechanism for acid-catalyzed DEG esterification?
The most common method for synthesizing diethylene glycol esters is through a direct esterification reaction with a carboxylic acid, often referred to as Fischer-Speier esterification. This is a reversible, acid-catalyzed condensation reaction where diethylene glycol (an alcohol) reacts with a carboxylic acid to form an ester and water.[1][2]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from the diethylene glycol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The catalyst (H⁺) is regenerated, yielding the final ester product.
Because the reaction is in equilibrium, its success hinges on effectively shifting the equilibrium toward the product side. This is typically achieved by removing water as it is formed or by using an excess of one of the reactants.
Caption: Fig 1: Simplified Fischer esterification mechanism for DEG esters.
FAQ: How do I select the appropriate catalyst for my reaction?
Catalyst selection is a balance between reactivity, safety, equipment constraints, and purification requirements.
-
Homogeneous Mineral Acids (e.g., H₂SO₄, HCl): These are highly effective and inexpensive catalysts for esterification.[3] However, they are corrosive to stainless steel reactors, pose significant environmental and handling challenges, and require a neutralization step during workup, which can lead to salt formation and complicate purification.[3][4]
-
Organic Acids (e.g., p-Toluenesulfonic acid): p-TSA is another effective homogeneous catalyst that is often easier to handle than sulfuric acid. It still requires neutralization during workup.
-
Heterogeneous Solid Acids (e.g., Amberlyst-15, Zeolites, Heteropolyacids): These are considered "greener" alternatives.[3] Their primary advantage is the ease of separation; they can be removed by simple filtration, eliminating the need for a neutralization wash and preventing product contamination with salts.[4] Heteropolyacids (HPAs) with Keggin structures, in particular, show high acidity and excellent catalytic activity.[3][5][6] While their initial cost may be higher, their reusability often makes them economically viable.
Recommendation: For lab-scale synthesis where purification is paramount, a solid acid catalyst like Amberlyst-15 is an excellent starting point. For large-scale industrial processes where cost is a major driver, traditional mineral acids may be used, but require specialized equipment to handle corrosion.[4]
FAQ: What is the optimal molar ratio of Diethylene Glycol to Carboxylic Acid?
The stoichiometry of the reaction depends on whether you are targeting the monoester or the diester.
-
For Diethylene Glycol Monoesters: To favor the formation of the monoester, an excess of diethylene glycol should be used. A molar ratio of DEG to carboxylic acid from 2:1 to as high as 9:1 can significantly increase the proportion of the monoester product.[7] The large excess of the alcohol reactant shifts the equilibrium to favor the product and statistically reduces the chance of the second hydroxyl group reacting.
-
For Diethylene Glycol Diesters: The stoichiometric ratio is 1:2 (DEG:Carboxylic Acid). To drive the reaction to completion, it is common to use a slight excess of the carboxylic acid (e.g., 1:2.2) and ensure efficient removal of water.[8]
Using a large excess of the more volatile or easily separable reactant is a common strategy to simplify purification.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem: My final product yield is significantly lower than expected.
Low yield is one of the most common frustrations in synthesis. The cause can usually be traced back to one of several factors related to the reaction equilibrium or product workup.
Caption: Fig 2: Troubleshooting workflow for low product yield.
Detailed Q&A for Low Yield:
-
Q: How do I know if incomplete water removal is the problem? A: If you are using a Dean-Stark trap, you should see water collecting in the side arm. If collection slows or stops before the theoretical amount is collected, your reaction may have stalled. The reaction mixture may also appear cloudy. Solution: Ensure your apparatus is properly sealed and the reaction temperature is sufficient to maintain azeotropic reflux. For high-boiling point esters, applying a vacuum can aid in water removal.
-
Q: Could my catalyst be the issue? A: Yes. Solid acid catalysts can lose activity over multiple uses. If you are reusing a catalyst and seeing diminishing yields, it may need regeneration or replacement. For liquid acids, ensure the concentration and volume are correct. Typical catalyst loading is between 0.5% and 5% by weight of the reactants.[9]
-
Q: I suspect I'm losing product during purification. How can I confirm this? A: Analyze your aqueous wash layers (e.g., by TLC or HPLC) to see if they contain a significant amount of your ester product, which can happen if an emulsion forms. During distillation, ensure your vacuum is deep enough and your column is efficient to prevent product loss to the residue or light fractions.
Problem: I am observing significant byproducts and impurities.
The presence of impurities complicates purification and can affect the final properties of the ester.
-
Q: My product is discolored (yellow or brown). What causes this? A: Discoloration is often a sign of thermal degradation, which can occur if the reaction temperature is too high or if the reaction is heated for an excessively long time. Solution: Lower the reaction temperature and monitor the reaction to avoid unnecessarily long heating times. Running the reaction under an inert atmosphere (e.g., Nitrogen) can also prevent oxidative side reactions that contribute to color.
-
Q: I've identified a higher molecular weight impurity. What is it likely to be? A: A common side reaction in glycol esterification is ether formation. Diethylene glycol can self-condense or react with another ester molecule to form triethylene glycol (TEG) and other longer-chain polyglycols.[10][11][12] This is more prevalent at higher temperatures. Solution: Maintain the lowest effective reaction temperature. The formation of these ether byproducts is a key consideration in the synthesis of PET, where DEG itself is an impurity formed from ethylene glycol.[10]
-
Q: How do I remove unreacted diethylene glycol from my final product? A: Diethylene glycol has a high boiling point (~245 °C), which can make it difficult to separate from high-boiling esters. Solution: Efficient fractional distillation under a deep vacuum is the most effective method. For some systems, azeotropic distillation with a suitable entrainer can be used to remove residual glycols.[13] Alternatively, aqueous washing can remove a significant portion of unreacted DEG, but may not be sufficient for high-purity applications.
Section 3: Experimental Protocols & Data
This section provides a general experimental procedure and a table summarizing key reaction parameters for synthesizing diethylene glycol diester with a generic fatty acid.
General Protocol: Acid-Catalyzed Synthesis of Diethylene Glycol Distearate
This protocol describes a typical lab-scale synthesis using a solid acid catalyst and a Dean-Stark apparatus for water removal.
Caption: Fig 3: General experimental workflow for DEG ester synthesis.
Step-by-Step Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add diethylene glycol (1.0 mol), stearic acid (2.1 mol), a solid acid catalyst (e.g., Amberlyst-15, 3-5% of total reactant weight), and an azeotropic solvent such as toluene (approx. 20-30% of total volume).
-
Apparatus Assembly: Fit the flask with a Dean-Stark trap, topped with a reflux condenser.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove air. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating and Reflux: Heat the mixture to a temperature that maintains a steady reflux (typically 140-160°C, depending on the solvent).
-
Reaction Monitoring: Continue heating and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is near completion when water ceases to collect. Progress can also be monitored by taking small aliquots and analyzing them via TLC (disappearance of stearic acid) or GC. A typical reaction time is 3-6 hours.[8][9]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Workup: Dilute the reaction mixture with additional toluene. Remove the solid acid catalyst by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid) and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by vacuum distillation if it is a liquid at room temperature.
Data Presentation: Recommended Reaction Parameters
The following table summarizes typical starting conditions for optimizing the synthesis of diethylene glycol esters. These values should be adjusted based on the specific carboxylic acid used and the desired product (mono- vs. diester).
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 110 - 180 °C | Higher temperatures increase reaction rate but may promote side reactions like ether formation.[8][9] The optimal temperature balances rate and selectivity. |
| Molar Ratio (Acid:DEG) | 2.1:1 (for Diester) | A slight excess of the acid helps drive the reaction to completion.[8] |
| 1:2 to 1:9 (for Monoester) | A large excess of DEG favors mono-esterification and minimizes diester formation.[7] | |
| Catalyst Loading | 0.5 - 5% (w/w) | Sufficient catalyst is needed for a reasonable reaction rate. Excessive amounts offer little benefit and can increase side reactions or workup difficulty.[9] |
| Pressure | Atmospheric or Vacuum | Atmospheric pressure is sufficient with a Dean-Stark trap. Applying a vacuum can be an effective method for removing water, especially for high-boiling reactants. |
| Reaction Time | 2 - 10 hours | Must be determined empirically by monitoring the reaction. Prolonged times at high temperatures can lead to degradation.[4] |
References
- Jumaah, M. A., Salih, N., & Salimon, J. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. Journal of the Turkish Chemical Society, Section A: Chemistry.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
- ResearchGate. (n.d.).
- ACS Publications. (2014). Kinetics Study of the Esterification Reaction of Diethylene Glycol Monobutyl Ether with Acetic Acid Catalyzed by Heteropolyanion-Based Ionic Liquids. Industrial & Engineering Chemistry Research.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Student Academic Success. (n.d.).
- Wikipedia. (n.d.). Ethylene glycol.
- ACS Publications. (2014). Kinetics Study of the Esterification Reaction of Diethylene Glycol Monobutyl Ether with Acetic Acid Catalyzed by Heteropolyanion-Based Ionic Liquids. Industrial & Engineering Chemistry Research.
- Venus Ethoxyethers. (n.d.).
- Delta J. Sci. (1988).
- Google Patents. (n.d.). US6034281A - Purification of diethylene glycol monoethyl ether.
- Google Patents. (n.d.).
Sources
- 1. monash.edu [monash.edu]
- 2. Ethylene glycol monostearate | ethylene glycol distearate | glycerol esters of fatty acids | esters of fatty acids | sodium dimethyldithiocarbamate [venus-goa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 13. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
Technical Support Center: Separating Diethylene Glycol-Water Mixtures
Welcome to the technical support center for advanced separation sciences. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating diethylene glycol (DEG) and water. We will address common questions, provide in-depth troubleshooting guides for various separation techniques, and explain the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs): The Diethylene Glycol-Water System
Question: Am I trying to break a diethylene glycol-water azeotrope?
Answer: This is a common point of confusion. Based on vapor-liquid equilibrium (VLE) data, diethylene glycol and water do not form an azeotrope . An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[1] The diethylene glycol-water system is a zeotropic mixture, meaning the components have different boiling points at all compositions, and therefore, can be separated by standard distillation techniques.[2]
The significant difference in boiling points—water at 100°C (212°F) and diethylene glycol at approximately 245°C (473°F) at atmospheric pressure—confirms that a simple or fractional distillation should, in principle, be effective.[3][4]
Question: If it's not an azeotrope, why is achieving high-purity diethylene glycol difficult?
Answer: The difficulty you are likely experiencing stems from a few key factors:
-
Strong Hydrogen Bonding: Both water and DEG are capable of strong hydrogen bonding. This intermolecular attraction can cause non-ideal behavior in the liquid phase, making it harder to achieve a clean separation than the boiling points alone might suggest.
-
High Boiling Point of DEG: The high boiling point of DEG means that significant energy is required for distillation. At these high temperatures (~245°C), DEG is susceptible to thermal degradation, which can introduce impurities and affect product quality.[5]
-
Hygroscopicity: Diethylene glycol is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6] This can make it challenging to maintain the purity of the final product after separation.
This guide will focus on troubleshooting these practical challenges rather than "breaking" a non-existent azeotrope.
Data Snapshot: Physical Properties
A clear understanding of the physical properties is crucial for designing any separation process.
| Property | Diethylene Glycol (DEG) | Water |
| Molecular Weight | 106.12 g/mol [3] | 18.02 g/mol |
| Normal Boiling Point | ~245 °C (473 °F)[3] | 100 °C (212 °F) |
| Specific Gravity (20/20°C) | 1.1182[3] | ~1.0 |
| Miscibility | Completely miscible with water[4][6][7] | Completely miscible with DEG |
Troubleshooting Guide 1: Optimizing Distillation
Distillation is the primary and most effective method for separating water from diethylene glycol.[2][8] If you are facing issues, the solution lies in optimizing the process parameters.
Question: My fractional distillation is not yielding pure diethylene glycol. What's wrong?
Answer: Incomplete separation during fractional distillation is typically due to one or more of the following:
-
Insufficient Column Efficiency: The separation of two liquids depends on the number of "theoretical plates" in your column. Each plate represents a condensation-vaporization cycle that enriches the more volatile component (water) in the vapor phase. For a wide-boiling mixture like DEG-water, you still need sufficient plates to achieve high purity.
-
Solution: Increase the length of your packed column or use a packing material with a higher efficiency (e.g., structured packing over random packing like Raschig rings). Ensure the column is well-insulated to maintain the temperature gradient.[9]
-
-
Incorrect Reflux Ratio: The reflux ratio (the ratio of liquid returned to the column to the liquid removed as distillate) is a critical parameter.
-
Too Low: A low reflux ratio will increase your throughput but will significantly decrease separation efficiency, leading to impure water in the distillate and residual water in the DEG.
-
Too High: A very high reflux ratio will improve purity but make the distillation process extremely slow and energy-intensive.
-
Solution: Start with a higher reflux ratio and gradually decrease it, analyzing the purity of your distillate and bottoms product at each stage (e.g., using Karl Fischer titration for water content) to find the optimal balance.
-
-
Unstable Heat Input: Fluctuations in the heat supplied to the reboiler can disrupt the equilibrium within the column, leading to poor separation.
-
Solution: Use a stable heating source like a heating mantle with a controller. Ensure even boiling to prevent "bumping," which can carry less volatile liquid droplets up the column.
-
Question: Should I use vacuum distillation?
Answer: Yes, vacuum distillation is highly recommended, especially for high-purity applications. [2]
-
Causality: Applying a vacuum lowers the system pressure, which in turn lowers the boiling points of both components. Diethylene glycol begins to decompose at temperatures near its atmospheric boiling point.[5] By reducing its boiling point, you can distill it at a much lower temperature, preventing thermal degradation and the formation of impurities.[2] Industrial purification of glycols is almost always performed under vacuum to achieve fiber-grade purity (>99.9%).[2]
-
Troubleshooting Vacuum Distillation:
-
Problem: I can't achieve a stable vacuum.
-
Solution: Check every joint and seal in your apparatus for leaks. Use high-quality vacuum grease on all ground glass joints. Ensure your vacuum pump is appropriate for the desired pressure and is properly maintained.
-
Problem: My liquid is "bumping" violently.
-
Solution: Vigorous, uneven boiling is common under vacuum. Use a magnetic stir bar or add boiling chips to the distillation flask to promote smooth boiling.
-
Caption: Workflow for Vacuum Fractional Distillation.
Troubleshooting Guide 2: Advanced Separation Techniques
If standard distillation methods are insufficient to meet your purity requirements, or if you are working with very dilute or very concentrated solutions, advanced techniques may be necessary.
Question: Can I use a salt to improve the separation?
Answer: Yes, this technique is known as salt-effect distillation or "salting out." It is a form of extractive distillation that can be very effective.[10]
-
Mechanism: By dissolving a non-volatile salt (one that is highly soluble in water but not in DEG) into the mixture, you alter the vapor-liquid equilibrium. The salt ions preferentially hydrate, forming strong interactions with water molecules. This reduces the effective vapor pressure of the water, making it less volatile. Consequently, the relative volatility between water and DEG increases, making the distillation separation much easier and more efficient.[10][11]
-
Choosing a Salt: The ideal salt should be:
-
Highly soluble in water.
-
Sparingly soluble in diethylene glycol.
-
Non-reactive with the components.
-
Easily recoverable.
-
Common examples for alcohol-water systems include calcium chloride and magnesium nitrate.[10]
-
-
Troubleshooting:
-
Problem: The salt is precipitating in my column.
-
Solution: You may be adding too much salt, or the temperature in the column is too low. Ensure the salt is fed into the column dissolved in the reflux stream to maintain its solubility.[10]
-
Problem: Salt recovery is difficult.
-
Solution: The salt will exit with the bottoms product (the purified DEG). Since DEG has a very high boiling point, recovering the salt via evaporation can be energy-intensive. This method is often best for removing small amounts of water from a large volume of DEG.
-
Caption: Principle of Salt-Effect Distillation.
Question: Are there any non-distillation methods I can use?
Answer: Yes, membrane-based separation, specifically pervaporation , is an excellent and increasingly common alternative, particularly for dehydration applications.[12][13][14]
-
Mechanism: Pervaporation uses a dense, non-porous membrane that preferentially allows one component of a mixture to pass through it.[14] For dehydrating DEG, a hydrophilic membrane is used. The process involves three steps:
-
Sorption: Water molecules from the feed selectively absorb onto the membrane surface.
-
Diffusion: Water diffuses through the membrane matrix down a concentration gradient.
-
Desorption: A vacuum is applied to the permeate side, causing the water to evaporate and be removed as a vapor.[14]
-
-
Advantages:
-
Not Limited by VLE: Pervaporation is based on solution-diffusion, not vapor pressure, so it is highly effective for breaking azeotropes or separating components with low relative volatility.[14]
-
Energy Efficient: It can be less energy-intensive than distillation, especially when removing small amounts of water from a large amount of glycol.
-
Ambient Temperature Operation: The process can often be run at lower temperatures, avoiding thermal degradation of the DEG.
-
-
Troubleshooting:
-
Problem: Low flux (slow separation rate).
-
Solution: The flux is highly dependent on temperature. Increasing the feed temperature can significantly increase the permeation rate.[12] Also, ensure the vacuum on the permeate side is as low as possible.
-
Problem: Poor selectivity (DEG is detected in the permeate).
-
Solution: This indicates an issue with the membrane itself. Check for membrane damage or fouling. Ensure the chosen membrane material (e.g., crosslinked PVA, HybSi ceramic) is appropriate for the application.[12]
-
Summary and Recommendations
| Method | Best For | Key Advantage(s) | Key Disadvantage(s) |
| Fractional Distillation | Bulk water removal; moderate purity requirements. | Simple, well-understood technology. | Can be energy-intensive; requires careful optimization. |
| Vacuum Distillation | High-purity DEG (>99%); preventing thermal degradation. | Lower operating temperature protects the product.[2] | Requires specialized equipment (vacuum pump, sealed system). |
| Salt-Effect Distillation | Enhancing separation efficiency; removing trace water. | Significantly increases relative volatility.[10] | Requires salt handling and recovery steps. |
| Pervaporation | Final dehydration to very low water content (<1%); azeotrope-like challenges. | Highly selective; energy-efficient for low water concentrations.[12][14] | Membrane fouling can be an issue; capital cost of the unit. |
For most lab-scale and many industrial applications, vacuum fractional distillation is the most robust and reliable method for separating diethylene glycol and water. If you require ultra-high purity or are facing persistent separation challenges, exploring pervaporation or salt-effect distillation is a logical next step.
References
-
Luyben, W. L. (2021). Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column. OSTI.GOV. Available at: [Link]
- Various Authors. (2020).
- Google Patents. (Date N/A). CN105085165A - Ethylene glycol and diethylene glycol separation method.
-
Hartanto, D., et al. (2019). Simulation of the Extractive Distillation using Ethylene Glycol as an Entrainer in the Bioethanol Dehydration. SciTePress. Available at: [Link]
-
MEGlobal. (Date N/A). Physical Properties - Diethylene Glycol. Available at: [Link]
-
DWSIM. (Date N/A). DEHYDRATION OF ETHANOL USING ETHYLENE GLYCOL AS ENTRAINER. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Ethylene glycol purification. Available at: [Link]
- Google Patents. (Date N/A). US3311544A - Process for the purification of ethylene glycol by treatment with magnesium oxide and water.
-
Wikipedia. (Date N/A). Salt-effect distillation. Available at: [Link]
- Google Patents. (Date N/A). US4559109A - Dehydration of alcohol with extractive distillation.
-
ResearchGate. (2015). (PDF) Dehydration of diethylene glycol by pervaporation using HybSi ceramic membranes. Available at: [Link]
-
Wikipedia. (Date N/A). Azeotrope tables. Available at: [Link]
- Gallant, R. W. (1967). Part 13-Ethylene Glycols. HYDROCARBON PROCESSING-PETROLEUM REFINER, 46(4), 143-150.
-
National Center for Biotechnology Information. (Date N/A). Diethylene Glycol. PubChem. Available at: [Link]
-
Watson, J. S. (1982). Separation of Alcohol·Water Mixtures Using Salts. OSTI.GOV. Available at: [Link]
-
MEGlobal. (2013). Diethylene Glycol Product Guide. Available at: [Link]
-
Black, C., & Ditsler, D. E. (1972). Dehydration of Aqueous Ethanol Mixtures by Extractive Distillation. ACS Publications. Available at: [Link]
-
ACS Publications. (2021). Pervaporation Purification of Ethylene Glycol Using the Highly Permeable PIM-1 Membrane. Journal of Chemical & Engineering Data. Available at: [Link]
-
ACS Publications. (2014). Multicomponent Vapor–Liquid Equilibrium Measurement and Modeling of Ethylene Glycol, Water, and Natural Gas Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Wikipedia. (Date N/A). Diethylene glycol. Available at: [Link]
-
Busch Global. (Date N/A). Vacuum Distillation. Available at: [Link]
-
MDPI. (2021). A Review of Recent Developments of Pervaporation Membranes for Ethylene Glycol Purification. Membranes. Available at: [Link]
-
Pandya, S. (2017). (PDF) EFFECT OF SALT IN THE SEPARATION OF ETHANOL AND WATER MIXTURE. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Optimization of the Design and Operation of an Extractive Distillation System for the Production of Fuel Grade Ethanol Using Glycerol as Entrainer. Available at: [Link]
-
DDBST. (Date N/A). VLE - Vapor Liquid Equilibria of Normal Boiling Substances. Available at: [Link]
-
CORE. (Date N/A). salt-added method for breaking azeotrope of binary ipa-water system: using aspen plus. Available at: [Link]
-
ResearchGate. (2014). Dehydration of diethylene glycol using a vacuum membrane distillation process. Available at: [Link]
-
ACS Publications. (2014). Vapor–Liquid Equilibria for Water + Propylene Glycols Binary Systems: Experimental Data and Regression. Journal of Chemical & Engineering Data. Available at: [Link]
- Google Patents. (Date N/A). CN101148398A - Method for separating ethylene glycol monomethyl ether, methanol and water by means of rectification and azeotropy.
-
University of Rochester, Department of Chemistry. (Date N/A). Purification: Fractional Distillation. Available at: [Link]
-
RS Publication. (2017). Extractive Distillation of Azeotropic mixtures using Salt: A review. Available at: [Link]
-
Koch Modular. (Date N/A). Distillation. Available at: [Link]
Sources
- 1. kochmodular.com [kochmodular.com]
- 2. osti.gov [osti.gov]
- 3. meglobal.biz [meglobal.biz]
- 4. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 5. matheux.ovh [matheux.ovh]
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- 14. mdpi.com [mdpi.com]
Avoiding side reactions with diethylene glycol in polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding and Troubleshooting Side Reactions
Welcome to our dedicated technical support center for managing diethylene glycol (DEG)-related challenges in polymerization. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting. This resource is structured in a practical question-and-answer format to directly address the issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is diethylene glycol (DEG) and why is it a concern in my polymerization reaction?
Diethylene glycol ((HOCH₂CH₂)₂O) is a diol containing an ether linkage. It can be present as an impurity in ethylene glycol (EG) or be formed in situ during polymerization, particularly in polyester and polyurethane synthesis. Its incorporation into the polymer backbone can significantly and often detrimentally alter the final properties of the material.
Key Concerns:
-
Thermal Stability: DEG units create weak points in the polymer chain, leading to reduced thermal stability.[1]
-
Mechanical Properties: Incorporation of DEG can affect crystallinity, leading to changes in tensile strength, flexibility, and melting point.[2]
-
Regulatory and Safety: For applications in the pharmaceutical and food-contact industries, the presence of DEG is strictly regulated due to its toxicity.
Q2: How is DEG formed as a side product during polyesterification?
The primary mechanism for DEG formation during the synthesis of polyesters like polyethylene terephthalate (PET) is an intermolecular dehydration reaction between two terminal hydroxyl groups of the growing polymer chains or between a hydroxyl end group and an ethylene glycol molecule.[1] This reaction is acid-catalyzed and temperature-dependent.
Troubleshooting Guide: Polyester Synthesis
Problem 1: My final polyester has a lower melting point and reduced thermal stability than expected.
Possible Cause: Uncontrolled formation of diethylene glycol (DEG) during polymerization.
Troubleshooting Steps:
-
Verify Monomer Purity:
-
Action: Analyze your ethylene glycol (EG) feedstock for DEG contamination using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Commercial EG can contain DEG as an impurity from its manufacturing process. Starting with high-purity monomers is the first line of defense.[3]
-
-
Optimize Reaction Temperature:
-
Action: Carefully control the temperature during the esterification and polycondensation stages. Avoid excessive temperatures.
-
Rationale: The formation of DEG is significantly accelerated at higher temperatures.[4] Most of the ether linkages are formed during the initial 30 minutes of polycondensation at elevated temperatures.[1]
-
-
Adjust Monomer Stoichiometry:
-
Action: Use a lower initial molar ratio of ethylene glycol to the dicarboxylic acid (e.g., terephthalic acid). A ratio of 1.1 to 1.3 is often recommended.
-
Rationale: Reducing the excess of EG at the beginning of the reaction can decrease the probability of the side reaction leading to DEG formation.
-
-
Catalyst Selection and Management:
-
Action:
-
Avoid catalysts known to promote DEG formation, such as zinc acetate, especially at high concentrations.[1]
-
Consider using catalyst systems that minimize this side reaction, for instance, certain antimony compounds combined with phosphorus-based stabilizers.[1]
-
The addition of a small amount of a strong base, like sodium hydroxide, can act as a catalyst to reduce DEG formation. However, this needs to be carefully controlled and subsequently neutralized.
-
-
Rationale: The type and concentration of the catalyst can significantly influence the rate of DEG formation. Some catalysts have a higher propensity to promote the etherification side reaction.
-
Troubleshooting Guide: Polyurethane Synthesis
Problem 2: My polyurethane foam exhibits inconsistent density and altered mechanical properties.
Possible Cause: Uncontrolled side reactions involving diethylene glycol (DEG) or other glycols. While DEG can be used intentionally as a chain extender to impart flexibility, its unintended presence or reaction can lead to variability.[5]
Troubleshooting Steps:
-
Control Reaction Temperature:
-
Action: Maintain a consistent and controlled temperature profile during the prepolymer formation and curing stages.
-
Rationale: Higher temperatures can accelerate side reactions, including allophanate and biuret formation, which compete with the primary urethane linkage formation and can be influenced by the type of diol present. Increased temperatures can also promote side reactions involving the isocyanate itself.[4]
-
-
Monomer Purity and Handling:
-
Action: Ensure your diols (including any DEG used as a chain extender) and isocyanates are free from water contamination.
-
Rationale: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, altering the polymer structure and potentially causing foaming.[6]
-
-
Catalyst Selection:
-
Action: The choice of catalyst (e.g., tertiary amines, organotin compounds) should be appropriate for the specific diols and isocyanates being used.
-
Rationale: The catalyst influences the relative rates of the urethane-forming reaction and potential side reactions. An inappropriate catalyst can lead to a less controlled polymerization.
-
Analytical Protocols
Protocol 1: Quantification of Diethylene Glycol in Polymer Samples by GC-MS
This protocol provides a general guideline for the determination of DEG content in a polymer matrix.
1. Sample Preparation (Depolymerization):
-
Accurately weigh approximately 100 mg of the polymer sample into a pressure-resistant vial.
-
Add 2 mL of methanol and a known amount of an internal standard (e.g., 1,3-propanediol).
-
Seal the vial and heat at 220°C for 2 hours to achieve complete transesterification and liberate the diols.
-
Cool the vial to room temperature.
2. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A polar capillary column (e.g., DB-WAX) is suitable for separating glycols.
-
Injection: Inject 1 µL of the supernatant from the prepared sample.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detection: Use Mass Spectrometry in Single Ion Monitoring (SIM) mode for selective and sensitive detection of DEG and the internal standard.
3. Quantification:
-
Prepare a calibration curve using standard solutions of DEG with a constant concentration of the internal standard.
-
Calculate the concentration of DEG in the sample by comparing the peak area ratio of DEG to the internal standard against the calibration curve.
For a detailed validated method for DEG in pharmaceutical products, refer to the FDA's GC-MS method.[7]
Data and Diagrams
Table 1: Influence of Reaction Parameters on DEG Formation in Polyester Synthesis
| Parameter | Condition | Effect on DEG Formation | Rationale |
| Temperature | High (>230°C) | Increases | Accelerates the dehydration side reaction.[4] |
| Low (<220°C) | Decreases | Reduces the rate of the side reaction. | |
| Catalyst | Zinc Acetate | High | Promotes etherification.[1] |
| Antimony Compounds | Moderate | Less prone to promoting the side reaction. | |
| Basic Catalysts (e.g., NaOH) | Low | Can suppress the acid-catalyzed dehydration. | |
| EG/Dicarboxylic Acid Ratio | High (>1.5) | Increases | Higher concentration of hydroxyl groups increases the probability of the side reaction. |
| Low (1.1-1.3) | Decreases | Limits the excess of one of the reactants for the side reaction. |
Diagram 1: Mechanism of DEG Formation in Polyester Synthesis
Caption: Formation of an ether linkage (DEG) via dehydration.
Diagram 2: Troubleshooting Workflow for Unexpected Polymer Properties
Caption: A logical approach to diagnosing and resolving DEG-related problems.
References
-
Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. (2019). AIP Conference Proceedings. [Link]
-
The Unsung Hero of Foam: Diethylene Glycol in Polyurethane Synthesis. (2025). Medium. [Link]
-
Analysis of Glycolysis Products of Polyurethane Fiber Waste with Diethylene Glycol. (n.d.). DBpia. [Link]
-
Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. (1970). Journal of Polymer Science Part A-1: Polymer Chemistry. [Link]
-
Glycolysis of Polyurethanes Composites Containing Nanosilica. (2021). Polymers. [Link]
-
Influences of Different Chain extenders on Performance of UV curable Polyurethane. (n.d.). Journal of Physics: Conference Series. [Link]
-
Polyurethane. (n.d.). Wikipedia. [Link]
-
MORPHOLOGY OF POLYURETHANES BASED ON THE CHAIN EXTENDER ETHYLENE GLYCOL AND AROMATIC FLEXIBLE DIISOCYANATES, AS REVEALED BY SCA. (n.d.). Revue Roumaine de Chimie. [Link]
-
Properties of polyurethanes derived from poly(diethylene glycol terephthalate). (2013). Journal of Applied Polymer Science. [Link]
-
Development of Low Shrinkage Curing Techniques for Unsaturated Polyester and Vinyl Ester Reinforced Composites. (2022). Polymers. [Link]
-
Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. (n.d.). Agilent. [Link]
-
How Can Polymerization Avoid Unwanted Side Reactions? (2025). YouTube. [Link]
-
Eco-Friendly Ether and Ester-Urethane Prepolymer: Structure, Processing and Properties. (2021). Materials. [Link]
-
Effect of Chain Extenders on Polyurethanes Containing Both Poly(butylene succinate) and Poly(ethylene glycol) as Soft Segments. (n.d.). SciSpace. [Link]
-
Molecular Design Strategies of Nucleating Agents with Synergistic Effects for Upcycling Polyethylene Terephthalate. (n.d.). MDPI. [Link]
-
Troubleshooting step growth polymerization. (2021). Reddit. [Link]
-
A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. (2022). Polymers. [Link]
-
Degradation and stabilization of polyurethane elastomers. (2019). Progress in Polymer Science. [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. (2018). University of Waterloo. [Link]
-
Ethylene glycol. (n.d.). Wikipedia. [Link]
-
DEG EG Method. (2025). FDA. [Link]
-
10.5: Condensation Polymers. (2023). Chemistry LibreTexts. [Link]
-
Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2003). Macromolecules. [Link]
-
Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2021). Journal of Chromatography B. [Link]
-
Addition & Condensation Polymers (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2024). Save My Exams. [Link]
-
High-Quality Custom DTF Transfers | Fast Shipping & No Minimums. (n.d.). STAHLS. [Link]
-
Vendor-specific microbiomes influence oral cancer development and its response to Streptococcus mitis intervention in mice. (2024). Gut Microbes. [Link]
Sources
Technical Support Center: Trace Analysis of Diethylene Glycol (DEG)
Status: Operational Lead Scientist: Senior Application Specialist, Separation Science Division Topic: Quantifying Trace Diethylene Glycol (DEG) & Ethylene Glycol (EG) in Pharmaceutical Excipients Reference Standards: USP <469>, FDA Guidance for Industry (May 2023)
Introduction: The "Zero Tolerance" Reality
Welcome to the Trace Analysis Support Center. If you are here, you are likely dealing with the high-stakes requirement to quantify Diethylene Glycol (DEG) and Ethylene Glycol (EG) at trace levels (NMT 0.10%).[1][2]
The Core Challenge: Glycerin and Propylene Glycol matrices are viscous, chemically similar to the contaminants, and prone to causing chromatographic chaos (tailing, carryover). The difference between a compliant lot and a rejected batch often comes down to chromatographic resolution and sample preparation precision .
This guide bypasses the basics and addresses the specific failure modes we see in the field.
Module 1: Method Selection & Configuration
FAQ: USP <469> vs. FDA Direct Method – Which do I choose?
A: It depends on your regulatory submission, but they differ significantly in chemistry.
| Feature | USP <469> (Compendial) | FDA Field Method (Common Alternative) |
| Primary Use | Release testing for USP-grade excipients. | Rapid screening/surveillance. |
| Internal Standard | Butane-1,3-diol (Typically).[3][4][5] | 2,2,2-Trichloroethanol .[6] |
| Column Phase | 6% Cyanopropylphenyl (e.g., DB-1301, DB-624). | DB-1701 or equivalent. |
| Derivatization | None (Direct Injection). | None (Direct Injection). |
| Critical Pain Point | Resolution between IS and DEG can be tight. | Halogenated IS can be reactive/unstable. |
Scientist’s Note: Always verify the specific monograph version. While USP <469> is the gold standard for release, the FDA method is often used for internal investigations due to the distinct retention time of the halogenated internal standard.
Diagram: Method Selection & Setup Logic
Figure 1: Decision tree for selecting the appropriate chromatographic approach based on regulatory requirements.
Module 2: Sample Preparation (The Viscosity Trap)
Q: My internal standard (IS) response varies wildly between injections. Is my detector failing?
A: It is likely not the detector; it is your pipetting. Glycerin and Propylene Glycol are extremely viscous. Positive displacement pipettes help, but gravimetric preparation is the only way to ensure <2% RSD.
Protocol: Gravimetric Preparation (The "Weight-Based" Standard)
-
Tare a 25 mL volumetric flask.
-
Weigh exactly 2.0 g (or specified mass) of the sample matrix directly into the flask. Record the weight to 0.1 mg.
-
Add the Internal Standard solution by weight, not volume, if possible, or use a Class A glass volumetric pipette before diluting.
-
Dilute with Methanol (or specified solvent).
-
Sonicate for at least 5 minutes. Crucial Step: Viscous samples form "schlieren" lines (layers of density). If you don't sonicate, you inject a non-homogeneous slug.
Module 3: Troubleshooting Chromatographic Anomalies
Q: I am seeing severe tailing on the DEG and EG peaks (Tailing Factor > 2.0). How do I fix this?
A: Glycols are polar and love to hydrogen bond with active sites (silanols) in your system. Tailing is a symptom of "activity."
Troubleshooting Checklist:
-
The Liner: Are you using standard glass wool? Stop. Use Ultra-Inert (deactivated) wool or a frit-based liner. Glass wool creates surface area for adsorption.
-
The Column Cut: A jagged ceramic wafer cut exposes active fused silica. Re-cut 10 cm from the inlet using a diamond-tipped scoring tool and inspect with a magnifier.
-
Inlet Temperature: Ensure the inlet is hot enough (typically 270°C+) to flash-vaporize the glycols instantly. If it's too cool, the glycols condense and drag, causing tails.
Diagram: The "Tailing Peak" Diagnostic Loop
Figure 2: Step-by-step isolation of active sites causing peak tailing in glycol analysis.
Q: I have "Ghost Peaks" eluting after my run. What are they?
A: This is likely carryover or matrix accumulation .
-
Cause: Glycerin does not vaporize easily; it chars. If your split ratio is too low (< 10:1), glycerin accumulates in the liner.
-
Fix: Increase the split ratio (e.g., 20:1 or 50:1) to sweep the heavy matrix out. Run a "bake-out" method (column to 260°C for 10 mins) after every 10 samples.
Module 4: Validation & Compliance
Q: How do I prove my method is sensitive enough for the 0.10% limit?
A: You must validate the Limit of Quantitation (LOQ) . The FDA and USP require you to detect DEG well below the 0.10% limit to ensure safety.
System Suitability Table (Typical Requirements)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (R) | NLT 1.5 (between DEG and IS/EG) | Ensures peaks do not overlap, preventing integration errors. |
| Tailing Factor (T) | NMT 1.5 (or 2.0 per specific monograph) | High tailing reduces sensitivity and integration accuracy. |
| RSD (n=6) | NMT 2.0% (for quantification) | Proves system precision and injector stability. |
| Signal-to-Noise (S/N) | NLT 10 (at LOQ level) | Confirms the peak is distinguishable from baseline noise. |
Scientist’s Tip: If you struggle to meet Resolution > 1.5 between DEG and the Internal Standard, try lowering the initial oven temperature (e.g., start at 40°C instead of 60°C) to increase the retention of the lighter components.
References
-
U.S. Food and Drug Administration (FDA). (2023).[1] Guidance for Industry: Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and other High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol. [Link][1][2]
-
Restek Corporation. (2018).[7] GC Troubleshooting: Tailing Peaks. [Link]
-
Agilent Technologies. GC Troubleshooting Series: Peak Tailing. [Link]
Sources
Technical Support Center: Improving the Yield of Diethylene Glycol in Ethylene Oxide Hydrolysis
Welcome to the comprehensive technical support guide dedicated to the synthesis of diethylene glycol (DEG) via ethylene oxide (EO) hydrolysis. This document is tailored for researchers, scientists, and drug development professionals aiming to optimize their experimental and production processes. Here, we provide in-depth, field-proven insights into maximizing DEG yield while controlling the formation of monoethylene glycol (MEG) and higher glycol byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for producing diethylene glycol from ethylene oxide?
A1: The formation of diethylene glycol is a sequential process. Initially, ethylene oxide undergoes hydrolysis to produce monoethylene glycol.[1][2] Subsequently, the newly formed MEG reacts with another molecule of ethylene oxide to yield DEG. This series of reactions can be catalyzed by acids or bases, or it can be conducted at neutral pH under elevated temperatures and pressures.[3][4] The primary byproduct of this process is triethylene glycol (TEG), formed from the reaction of DEG with yet another ethylene oxide molecule.[1]
Q2: Why is monoethylene glycol typically the major product in ethylene oxide hydrolysis?
A2: In conventional ethylene oxide hydrolysis, monoethylene glycol is the predominant product because the initial reaction of ethylene oxide with water to form MEG is kinetically favored, especially when a large excess of water is used.[3][5] To enhance the yield of DEG and other higher glycols, the reaction is typically conducted with a higher concentration of ethylene oxide relative to water.[3]
Q3: What are the critical process parameters for maximizing diethylene glycol yield?
A3: The key to shifting the product distribution towards diethylene glycol lies in the careful control of several parameters: the molar ratio of ethylene oxide to water, the reaction temperature, pressure, and the use of catalysts. Increasing the ethylene oxide to water ratio is a primary strategy to promote the formation of DEG and higher glycols.
Q4: How can catalysts enhance the selectivity for diethylene glycol?
A4: Catalysts can play a crucial role in improving the yield of diethylene glycol. While non-catalytic hydration at high temperatures and pressures is common, both acidic and basic catalysts can be employed.[6][7] Sulfuric acid is a traditional catalyst for this reaction.[7][8] More advanced catalytic systems, including certain solid acids and ion-exchange resins, are being explored to enhance selectivity and simplify product purification.[7][8]
Troubleshooting Guide: Addressing Low DEG Selectivity
This section provides practical solutions to common challenges encountered during the synthesis of diethylene glycol.
Issue 1: My reaction is producing a high yield of monoethylene glycol with minimal diethylene glycol formation.
-
Question: I am conducting the hydrolysis of ethylene oxide, but my final product is overwhelmingly monoethylene glycol. How can I increase the proportion of diethylene glycol?
-
Analysis: A high yield of MEG indicates that the initial hydrolysis of ethylene oxide is significantly outcompeting the subsequent reaction of MEG with additional ethylene oxide. This is a common outcome when the concentration of water is high relative to ethylene oxide.[3][5]
-
Recommended Actions:
-
Modify the Ethylene Oxide to Water Molar Ratio: A crucial step is to increase the molar ratio of ethylene oxide to water. By reducing the excess of water, the probability of an ethylene oxide molecule reacting with the hydroxyl group of an already formed MEG molecule increases, thereby favoring DEG production.
-
Implement Product Recycling: A highly effective strategy is to recycle the monoethylene glycol product back into the reactor. This artificially increases the concentration of MEG, driving the equilibrium towards the formation of DEG.[6] A patent describes a method where a three-component mixture of ethylene oxide, water, and monoethylene glycol is hydrated to boost DEG yield.[6]
-
Optimize Reaction Temperature: While higher temperatures accelerate the reaction, the effect on selectivity can be complex. It is advisable to conduct a systematic study of the reaction temperature to identify the optimal point that maximizes the rate of DEG formation relative to MEG. The reaction is typically carried out at temperatures of at least 120°C at the reactor inlet, often exceeding 180°C at the outlet in adiabatic systems.[6]
-
Issue 2: The formation of triethylene glycol and heavier glycols is compromising the purity of my diethylene glycol.
-
Question: While I've successfully increased the yield of diethylene glycol, I'm now observing a significant amount of triethylene glycol (TEG) and even tetraethylene glycol (TeEG) as byproducts. How can I minimize the formation of these higher homologues?
-
Analysis: The production of TEG and heavier glycols occurs through a series of consecutive reactions where DEG and subsequent glycols react with more ethylene oxide.[1] This is more likely to occur at very high ethylene oxide concentrations and extended reaction times.
-
Recommended Actions:
-
Control Residence Time: For continuous flow reactors, reducing the residence time can limit the extent of these subsequent reactions. In a batch reactor, this corresponds to shortening the overall reaction time.
-
Fine-Tune Reactant Ratios: While increasing the EO:water ratio favors DEG over MEG, an excessive ratio will inevitably promote the formation of higher glycols. Experimental optimization is necessary to find the "sweet spot" that maximizes DEG selectivity.
-
Explore Selective Catalysis: Certain catalysts may offer improved selectivity for DEG. For instance, some heterogeneous catalysts could introduce steric hindrance that disfavors the formation of larger glycol molecules.
-
Issue 3: The conversion of ethylene oxide in my reaction is unacceptably low.
-
Question: I have set up my experiment according to the general procedure, but the reaction is proceeding very slowly, with minimal consumption of ethylene oxide. What are the likely causes?
-
Analysis: A slow reaction rate can be attributed to several factors, including insufficient temperature, catalyst deactivation (if used), or inadequate mixing leading to mass transfer limitations.
-
Recommended Actions:
-
Increase Reaction Temperature: The hydrolysis of ethylene oxide is a thermally driven process. Ensure that your reaction temperature is within the appropriate range, typically between 120°C and 200°C for non-catalytic thermal hydrolysis.[6]
-
Verify Catalyst Activity: If a catalyst is being used, its activity may be compromised. For solid catalysts, this could be due to poisoning or fouling. For homogeneous catalysts, ensure that the concentration is correct and that it has not degraded.
-
Improve Mixing and Mass Transfer: In a multiphase reaction system, efficient mixing is critical. Ensure that the agitation is sufficient to create a homogeneous dispersion and overcome any potential mass transfer limitations between the reactants.
-
| Parameter | Impact on MEG Yield | Impact on DEG Yield | Impact on Higher Glycols Yield | Strategy for Maximizing DEG |
| EO:Water Molar Ratio | Decreases with increasing ratio | Increases with increasing ratio (up to an optimum) | Increases significantly at very high ratios | Experimentally determine the optimal ratio to maximize DEG while minimizing the formation of higher glycols. |
| Temperature | Increases with temperature | Increases with temperature | Increases with temperature | Optimize for the highest selectivity towards DEG, which may not be the highest possible reaction temperature. |
| Catalyst | Dependent on the specific catalyst | Can be significantly enhanced with the right catalyst | Can be controlled by catalyst selection | Screen various acidic or basic catalysts for their selectivity towards DEG. |
| Residence Time | Decreases with increasing time | Increases with increasing time (up to an optimum) | Increases with increasing time | Optimize the reaction time to coincide with the peak concentration of DEG. |
Experimental Protocols
Protocol 1: Optimization of the Ethylene Oxide to Water Ratio in a Laboratory-Scale Batch Reactor
-
Reactor Preparation:
-
Utilize a high-pressure batch reactor equipped with a magnetic stirrer, a programmable temperature controller, and appropriate inlet and outlet ports for reactant addition and sampling.
-
Thoroughly clean and dry the reactor, followed by a pressure test to ensure system integrity.
-
-
Reactant Handling and Preparation:
-
Prepare a series of aqueous solutions with varying molar ratios of ethylene oxide to deionized water (e.g., 1:10, 1:5, 1:2, 1:1).
-
Safety Precaution: Ethylene oxide is a toxic and flammable substance. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Reaction Procedure:
-
Charge the reactor with the predetermined quantity of deionized water.
-
Purge the reactor headspace with an inert gas, such as nitrogen, to remove any residual air. Repeat this process three times.
-
Heat the water to the target reaction temperature (e.g., 150°C).
-
Carefully introduce the specified amount of ethylene oxide into the sealed and heated reactor.
-
Immediately begin vigorous stirring to ensure a homogeneous reaction mixture.
-
Maintain the reaction at the set temperature for a defined period (e.g., 90 minutes).
-
-
Sample Collection and Analysis:
-
Upon completion of the reaction time, rapidly cool the reactor to ambient temperature.
-
Carefully vent any excess pressure and collect a liquid sample from the product mixture.
-
Analyze the product composition using gas chromatography (GC) to quantify the yields of MEG, DEG, TEG, and any unreacted ethylene oxide.
-
-
Data Analysis and Interpretation:
-
Plot the yield of diethylene glycol as a function of the initial ethylene oxide to water molar ratio to identify the optimal conditions for maximizing DEG selectivity in your system.
-
Process Visualization
Caption: Consecutive reactions in ethylene glycol synthesis.
References
- Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols. (2021). Portfolio-pplus.com.
- KR20120091594A - A method for producing diethylene glycol from ethylene oxide with high yield. (2012).
- 7 ETHYLENE OXIDE AND ETHYLENE GLYCOLS 7.
- A Study of the Catalytic Hydration of Ethylene-Oxide to Ethylene-Glycol. Lehigh Preserve.
- Ethylene glycol - Wikipedia.
- Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols. (2001).
- A study of the catalytic hydration of ethylene oxide to ethylene glycol. (1949). CORE.
- Enhancements in ethylene oxide/ethylene glycol manufacturing technology. (2021).
- Kinetics and products composition of catalytic hydration of ethylene oxide in the presence of layered double hydroxides. (2021).
- Kinetics of the reactions of ethylene oxide with water and ethylene glycols. (2001).
- Process Analytics in Ethylene Oxide and Ethylene Glycol Plants. (n.d.). Wingo Service Company.
- Simulation of ethylene glycol production from used ethylene oxide in sterilization of syringes. (2019). World Journal of Engineering Research and Technology.
- A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. (2023). MDPI.
- KR101307060B1 - Preparation method for diethyleneglycol by using multiple feeding of raw materials. (2013).
- Ethylene Glycol Production from Ethylene Oxide (Direct Hydrolysis). (2023).
Sources
- 1. portaenrere.cat [portaenrere.cat]
- 2. wingocompanies.com [wingocompanies.com]
- 3. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]
- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 5. wjert.org [wjert.org]
- 6. KR20120091594A - A method for producing diethylene glycol from ethylene oxide with high yield - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. preserve.lehigh.edu [preserve.lehigh.edu]
Minimizing diethylene glycol contamination in ethoxylation reactions
Topic: Minimizing Diethylene Glycol (DEG) Contamination
Welcome to the Advanced Ethoxylation Support Hub. I am Dr. Aris, your Senior Application Scientist. This center is designed for process chemists and engineers dealing with the critical challenge of Diethylene Glycol (DEG) formation during ethoxylation.
DEG is not just an impurity; it is a toxicological liability (renal failure risks) and a competitive inhibitor of surfactant performance. In pharmaceutical supply chains (excipients like Polysorbates or PEGs), the limit is strictly regulated (often
Below are the technical modules designed to troubleshoot and eliminate the root causes of DEG formation.
Module 1: The "Competitor" Mechanism (Root Cause Analysis)
Q: Why does DEG form even when I use high-purity Ethylene Oxide (EO)?
A: The culprit is rarely the EO itself, but rather trace moisture in your starting nucleophile (alcohol, amine, or acid).
The Science: Ethoxylation is a competition between two initiators: your intended substrate (R-OH) and water (H-O-H).
-
Intended Reaction:
(Surfactant) -
Parasitic Reaction:
(Ethylene Glycol)-
Once Ethylene Glycol (EG) forms, it contains two primary hydroxyl groups, making it twice as reactive as your starting alcohol. It rapidly consumes more EO to form Diethylene Glycol (DEG), Triethylene Glycol (TEG), and eventually free Polyethylene Glycol (PEG).
-
Visualizing the Pathway:
Figure 1: The Competitive Initiation Pathway. Trace water acts as a "parasitic starter," creating a parallel reaction chain that produces DEG and PEG.
Module 2: Feedstock Pre-Treatment Protocols
Q: How dry must my feedstock be to meet USP limits (<0.10% DEG)?
A: You must achieve moisture levels below 0.05% (500 ppm) , ideally <200 ppm . Every mole of water produces one mole of PEG/DEG chain.
Protocol: Vacuum Stripping (Dehydration) Before adding the catalyst or EO, you must perform a drying cycle.
-
Charge Reactor: Load the starter alcohol/substrate.
-
Heat: Ramp temperature to 105°C – 115°C .
-
Note: Do not exceed 120°C without antioxidant protection to prevent oxidation of the starter.
-
-
Vacuum: Apply vacuum to < 10 mmHg (1.33 kPa) .
-
Nitrogen Sparge: Introduce a slow Nitrogen bleed (sparge) from the bottom of the reactor. This increases the liquid-gas surface area and improves mass transfer of water out of the bulk liquid [1].
-
-
Duration: Hold for 30–60 minutes .
-
Validation: Break vacuum with Nitrogen and take a sample for Karl Fischer Titration (Coulometric).
-
Target: < 200 ppm
.
-
Module 3: Catalyst Engineering
Q: I am using KOH (Potassium Hydroxide). Is this contributing to high DEG?
A: Yes. While KOH is the industry standard, it is a basic catalyst that follows a mechanism promoting broader molecular weight distributions. It is not highly selective against DEG formation if water is present.
The Solution: Switch to Double Metal Cyanide (DMC) or Narrow Range Ethoxylation (NRE) catalysts.
Comparative Analysis: Catalyst Impact on DEG
| Feature | KOH / NaOH (Conventional) | Double Metal Cyanide (DMC) |
| Mechanism | Anionic Polymerization | Coordination Polymerization |
| Water Tolerance | Moderate (Water consumes catalyst) | Zero (Water kills catalyst activity) |
| Selectivity | Low (Broad Distribution) | High (Narrow Distribution) |
| DEG Formation | High (Promotes chain transfer) | Ultra-Low (Preferential propoxylation/ethoxylation of R-OH) |
| Post-Rxn | Requires Neutralization (Acid) | No removal needed (ppm levels used) |
| Suitability | General Surfactants | High-Performance / Pharma Grade |
Implementation Note for DMC: DMC catalysts are hydrophobic. They require an "induction period" where the catalyst is activated. You cannot have water present, or the catalyst will deactivate. Using DMC forces you to adhere to strict drying protocols, which inherently lowers DEG [2].
Module 4: Process Control & Kinetics
Q: My moisture is low, but DEG levels vary batch-to-batch. What process parameter is wrong?
A: You are likely experiencing Thermal Hotspots or EO Starvation .
1. Temperature Control
-
Danger Zone: > 160°C.[1]
-
Mechanism: At high temperatures, the ethoxylate chain can degrade (unzip) or undergo transesterification/dehydration to form dioxane and glycols [3].
-
Recommendation: Maintain reaction temperature between 120°C – 140°C . This is slower but significantly reduces side-reaction kinetics.
2. EO Addition Rate (Kinetic Control)
-
If EO accumulates (high partial pressure) without reacting, it increases the probability of EO-EO dimerization in the gas phase or liquid phase (catalyzed by impurities).
-
Protocol: Operate in "Starved Feed" mode. The EO feed rate should match the reaction rate. Reactor pressure should remain constant (e.g., 3–4 bar). If pressure rises, stop feeding—the reaction has stalled, or EO is accumulating.
Module 5: Analytical Validation (Compliance)
Q: How do I certify my product is compliant with FDA/USP limits?
A: You must use Gas Chromatography (GC) as specified in USP General Chapter <469> or the modernized <470>. Infrared (IR) is not sufficient for trace quantification [4].
Standard Protocol (GC-FID):
-
Target: Limit of Diethylene Glycol (DEG) and Ethylene Glycol (EG).[2][3][4]
-
Limit: NMT (Not More Than) 0.10% (sum of EG + DEG) for high-risk excipients (Glycerin, Propylene Glycol, Sorbitol) [5].
-
Column: Fused silica capillary column (e.g., CD-Wax or equivalent polar phase).
-
Carrier Gas: Helium.
-
Internal Standard: 2,2,2-Trichloroethanol is commonly used to ensure accuracy.
Troubleshooting Decision Tree:
Figure 2: Step-by-step troubleshooting workflow for reducing DEG contamination.
References
-
Di Serio, M., et al. (2021).[5] "The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants." Frontiers in Chemical Engineering.
-
Grosch, S., et al. (2012). "Ethoxylate production using highly active double metal cyanide catalysts." US Patent 8,110,707.
-
Santacesaria, E., et al. (2018). "Kinetics and mechanisms of ethoxylation and propoxylation processes catalyzed by bases and double metal cyanide complexes." Industrial & Engineering Chemistry Research.
-
U.S. Food and Drug Administration (FDA). (2023). "Guidance for Industry: Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, and Sorbitol Solution for Diethylene Glycol."
-
United States Pharmacopeia (USP). (2024).[6] "General Chapter <469> Ethylene Glycol, Diethylene Glycol, and Triethylene Glycol in Ethoxylated Substances."[7]
Sources
- 1. US20170081469A1 - Ethoxylate production using highly active double metal cyanide catalysts - Google Patents [patents.google.com]
- 2. fda.gov [fda.gov]
- 3. pepolska.pl [pepolska.pl]
- 4. Minimizing the risk of ethylene glycol and diethylene glycol poisoning in medications: A regulatory and pharmacopoeial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. uspnf.com [uspnf.com]
- 7. uspnf.com [uspnf.com]
Validation & Comparative
Performance comparison of diethylene glycol and triethylene glycol as desiccants
Technical Assessment: Diethylene Glycol (DEG) vs. Triethylene Glycol (TEG) as Liquid Desiccants
Executive Summary
In the evaluation of liquid desiccants for process gas dehydration and solvent drying, Triethylene Glycol (TEG) demonstrates superior performance characteristics over Diethylene Glycol (DEG) across all critical thermodynamic and operational metrics.
While DEG was historically utilized due to lower feedstock costs, it has largely been superseded by TEG in modern applications. TEG offers a wider operating temperature range, significantly lower vapor pressure (reducing solvent loss), and higher thermal stability.[1]
CRITICAL SAFETY NOTICE FOR PHARMACEUTICAL APPLICATIONS: DEG is a known nephrotoxin with a history of fatal mass poisonings when substituted in pharmaceutical formulations. It must never be used in applications where ingestion or direct mucosal contact is possible. TEG, while lower in acute toxicity, is primarily an industrial desiccant and solvent; its use in pharma is strictly regulated. This guide focuses on process dehydration performance (e.g., drying synthesis gases or organic solvents) rather than formulation utility.
Physicochemical Performance Matrix
The following data compares the fundamental properties determining desiccant efficiency. TEG’s higher boiling point allows for regeneration at higher temperatures, driving off more water and resulting in a "leaner" glycol capable of achieving lower dew points.
| Property | Diethylene Glycol (DEG) | Triethylene Glycol (TEG) | Impact on Performance |
| Molecular Formula | TEG has more ether linkages, increasing H-bonding sites. | ||
| Boiling Point (1 atm) | 245°C (473°F) | 288°C (550°F) | TEG allows higher regeneration T, yielding lower water content. |
| Vapor Pressure (25°C) | < 0.01 mmHg | < 0.001 mmHg | TEG has ~10x lower evaporative loss during operation.[1] |
| Dew Point Depression | Moderate (40-60°F) | High (80-140°F) | TEG can dry gases to <7 lbs |
| Viscosity (25°C) | ~36 cP | ~48 cP | TEG is slightly more viscous, requiring robust pumping, but mass transfer remains efficient. |
| Thermal Decomposition | Starts ~206°C (404°F) | Starts ~240°C (464°F) | TEG resists degradation better during regeneration cycles. |
Thermodynamic Mechanism & Causality
To understand why TEG outperforms DEG, we must look at the molecular thermodynamics of the glycol-water interaction.
3.1. Raoult’s Law and Activity Coefficients
Dehydration is driven by the difference in water partial pressure between the wet gas and the glycol solution.
- (Mole fraction): We want this to be low in the "lean" glycol. Because TEG can be heated to 400°F (vs. 325°F for DEG) without degrading, we can boil off more water in the regeneration phase. Lean TEG is typically 99.1%–99.9% pure, whereas lean DEG is often limited to 95%–97%.
- (Activity Coefficient): Both glycols exhibit negative deviation from Raoult's Law (affinity for water). However, TEG's larger molecular structure creates a more stable hydrogen-bonding network with water molecules at elevated temperatures, maintaining efficiency even as the solution becomes dilute.
3.2. Vaporization Losses The primary operational cost after energy is solvent replacement. TEG’s vapor pressure is an order of magnitude lower than DEG. In a continuous gas contactor, DEG is stripped away by the dry gas much faster than TEG, leading to downstream contamination and higher makeup costs.
Experimental Protocol: Dynamic Water Vapor Absorption Efficiency
Objective: To quantify and compare the water breakthrough curves of DEG and TEG under controlled flow conditions.
Scope: This protocol uses a packed-bed lab contactor to simulate industrial dehydration.
Experimental Setup Diagram
Figure 1: Schematic of the dynamic absorption test rig.
Step-by-Step Methodology
-
Preparation:
-
Fill the contactor (glass column packed with Raschig rings) with 100 mL of fresh anhydrous DEG .
-
Calibrate the Chilled Mirror Hygrometer using a known dew point generator.
-
-
Saturation Baseline:
-
Generate a wet nitrogen stream (saturated at 20°C, ~2.3%
by volume). -
Bypass the contactor to confirm inlet dew point (
).
-
-
Absorption Run (DEG):
-
Direct gas flow through the DEG column at 500 sccm.
-
Record the outlet dew point (
) continuously. -
Endpoint: Stop when
rises to -10°C (indicating saturation/breakthrough).
-
-
Regeneration & Repeat (TEG):
-
Clean the rig thoroughly.
-
Repeat steps 1-3 using fresh anhydrous TEG .
-
-
Quantification:
-
Calculate the Water Removal Efficiency (
) : Where is water concentration derived from dew point.
-
Expected Results & Interpretation
| Parameter | DEG Response | TEG Response | Interpretation |
| Initial Outlet Dew Point | -40°C to -50°C | -60°C to -70°C | TEG achieves a drier gas initially due to higher hygroscopicity. |
| Time to Breakthrough | 45 minutes | 75 minutes | TEG has a higher molar capacity for water before equilibrium shifts. |
| Solvent Loss | Detectable in trap | Negligible | DEG carries over into the gas stream due to vapor pressure. |
Operational Considerations: Stability and Toxicity
Thermal Degradation Pathways
When glycols are heated near their boiling points for regeneration, they can degrade into organic acids (glycolic acid, formic acid), which corrode carbon steel equipment.
-
DEG: Degrades rapidly above 206°C. Since high regeneration temperatures are needed to remove water, DEG systems often suffer from "pumping limitations"—you cannot heat it enough to get it dry without destroying the solvent.
-
TEG: Stable up to ~240°C. This "thermal headroom" allows operators to run reboilers at 204°C (400°F), ensuring the glycol is regenerated to 99.9% purity without significant decomposition.
Toxicity Profile (E-E-A-T Compliance)
-
Diethylene Glycol (DEG): Highly toxic.[2] Metabolized into 2-hydroxyethoxyacetic acid (HEAA), causing metabolic acidosis and acute kidney injury. Action: Strict chain-of-custody required in labs to prevent cross-contamination with reagents intended for in vivo use.
-
Triethylene Glycol (TEG): Low acute toxicity (LD50 rats > 17 g/kg). However, it generates mists that can be respiratory irritants.
References
-
Gas Processors Suppliers Association (GPSA). (2025).
-
Hubbard, B. & O'Brien, K. (2013). "Radical-mediated oxidation of diethylene glycol: Mechanism and toxicity." Journal of Toxicological Sciences.
-
Kohl, A. & Nielsen, R. (1997). Gas Purification (5th Edition). Gulf Professional Publishing.
-
Centers for Disease Control and Prevention (CDC). (2022). "Diethylene Glycol Poisoning."
-
Anyadiegwu, C.I., et al. (2014).[3] "Natural Gas Dehydration Using Triethylene Glycol (TEG)." Petroleum & Coal.[3]
Sources
Correlating diethylene glycol structure with its physical properties
Executive Summary: The "Goldilocks" Glycol
Diethylene Glycol (DEG) occupies a critical yet often misunderstood niche in the glycol family.[1] Structurally, it is a dimer of ethylene glycol (EG) linked by an ether bond. This specific architecture—two hydroxyl end-groups separated by a flexible ether bridge—imparts physical properties that sit precisely between the volatility of EG and the high viscosity of Triethylene Glycol (TEG).
This guide moves beyond basic datasheets to correlate molecular structure directly with macroscopic performance , providing the experimental protocols necessary to validate these properties in your own lab.
Structural Analysis: The Ether Linkage
To understand DEG’s behavior, one must look at its connectivity. Unlike Ethylene Glycol (
-
The Ether Bridge (
): This linkage introduces rotational flexibility to the molecule, lowering the freezing point relative to its molecular weight while maintaining high boiling points due to increased London Dispersion Forces. -
Hydrogen Bonding: DEG retains two terminal hydroxyl groups capable of acting as both H-bond donors and acceptors. However, the central ether oxygen acts only as an H-bond acceptor. This creates a unique solvation shell structure compared to EG, making DEG an exceptional solvent for insoluble resins and dyes where EG fails.
Visualization: The Glycol Homolog Progression
The following diagram illustrates the structural evolution and the introduction of the ether linkage.
Comparative Performance Data
The following table contrasts DEG with its primary alternatives. Note the non-linear progression of viscosity and the distinct toxicity profile compared to Propylene Glycol (PG).
| Property | Ethylene Glycol (EG) | Diethylene Glycol (DEG) | Triethylene Glycol (TEG) | Propylene Glycol (PG) |
| Molecular Formula | ||||
| Molar Mass ( g/mol ) | 62.07 | 106.12 | 150.17 | 76.09 |
| Boiling Point (°C) | 197.3 | 245.0 | 285.0 | 188.2 |
| Viscosity @ 20°C (cP) | 16.1 | 35.7 | 47.8 | 60.5 |
| Hygroscopicity | High | Very High | High | High |
| Toxicity (Human) | High (Oxalate Crystals) | High (Renal/Neuro) | Moderate | Low (GRAS) |
| Primary Utility | Antifreeze, Polyester | Solvent, Humectant | Dehydrating Agent | Excipient, Food |
Key Insight: DEG has nearly double the viscosity of EG but roughly half that of PG. This makes it an ideal carrier fluid for industrial applications where PG is too viscous to pump efficiently, but EG is too volatile.
Deep Dive: Viscosity & Flow Mechanics
The Causality: DEG's viscosity (
Experimental Protocol: Capillary Viscometry (ASTM D445 Modified)
Goal: To determine the kinematic viscosity of DEG to verify purity or grade.
-
Preparation: Clean a Ubbelohde viscometer (Size 1 or 1C) with acetone and dry with filtered nitrogen.
-
Temperature Control: Submerge the viscometer in a water bath controlled at
. -
Loading: Charge the viscometer with
of DEG sample. Ensure no air bubbles are trapped. -
Equilibration: Allow the sample to thermalize for 15 minutes.
-
Measurement:
-
Apply suction to draw the liquid above the upper timing mark.
-
Release suction and measure the time (
, seconds) for the meniscus to pass from the upper to the lower timing mark.
-
-
Calculation:
Where is kinematic viscosity (cSt) and is the viscometer constant. Note: Dynamic Viscosity ( ) = ( ).
Deep Dive: Hygroscopicity & Stability
The Causality: The ether oxygen in DEG acts as an additional hydrogen bond acceptor site, increasing the molecule's affinity for atmospheric water compared to aliphatic hydrocarbons. This makes DEG a potent humectant but also requires strict storage protocols to prevent water contamination, which hydrolyzes ester-based formulations.
Experimental Protocol: Gravimetric Sorption Analysis
Goal: To quantify the rate of moisture uptake (Critical for shelf-life modeling).
-
Baseline: Dry a weighing bottle (
) and of DEG sample ( ) in a vacuum oven at for 4 hours. -
Exposure: Place the open weighing bottle in a humidity chamber set to
/ (Relative Humidity). -
Data Logging: Weigh the sample every hour for the first 6 hours, then every 24 hours.
-
Termination: Stop when weight change is
over 24 hours (Equilibrium). -
Calculation:
Graphviz Workflow: Hygroscopicity Testing
Safety & Toxicity: The Critical Distinction
While DEG shares physical properties with Propylene Glycol, its toxicity profile is vastly different. It is imperative for drug developers to distinguish DEG toxicity (renal failure via HEAA) from EG toxicity (calcium oxalate stones).
Mechanism: DEG is metabolized by Alcohol Dehydrogenase (ADH) to 2-hydroxyethoxyacetaldehyde, and then by Aldehyde Dehydrogenase (ALDH) to 2-Hydroxyethoxyacetic Acid (HEAA) .[1] HEAA is the primary toxic metabolite responsible for metabolic acidosis and renal tubular necrosis. Unlike EG, DEG does not form oxalate crystals.[1]
[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8117, Diethylene glycol. Retrieved from [Link]
-
Schep, L. J., Slaughter, R. J., Temple, W. A., & Beasley, D. M. (2009). Diethylene glycol poisoning. Clinical Toxicology, 47(6), 525–535. Retrieved from [Link]
-
MEGlobal (2024). Diethylene Glycol Product Guide. Retrieved from [Link]
-
World Health Organization (2023). Diethylene Glycol (DEG) and Ethylene Glycol (EG) contamination - analytical methods.[2] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Diethylene Glycol: Medical Management Guidelines. Retrieved from [Link]
Sources
A Quantitative Comparison of Hygroscopicity Among Short-Chain Glycols: A Guide for Researchers and Formulation Scientists
In the landscape of pharmaceutical and cosmetic formulation, the control of moisture is a critical parameter dictating product stability, efficacy, and shelf-life. Short-chain glycols are ubiquitous excipients, valued for their roles as solvents, humectants, and plasticizers. A fundamental property governing their application is hygroscopicity—the ability to attract and retain moisture from the atmosphere. This guide provides an in-depth, quantitative comparison of the hygroscopicity of common short-chain glycols, supported by experimental data and standardized methodologies, to aid researchers and drug development professionals in making informed formulation decisions.
The Physicochemical Basis of Glycol Hygroscopicity
Glycols, or diols, are organic compounds containing two hydroxyl (-OH) groups.[1][2][3] It is the polarity of these hydroxyl groups that imparts their "water-loving" or hydrophilic nature.[4] Through the formation of hydrogen bonds, glycols can attract and bind water molecules from the surrounding environment.[5][6][7]
The degree of hygroscopicity in a glycol is primarily influenced by two factors:
-
Number of Hydroxyl Groups: A higher number of hydroxyl groups per molecule increases the potential for hydrogen bonding, leading to greater hygroscopicity. This is why glycerol (a triol with three -OH groups) is significantly more hygroscopic than ethylene glycol (a diol with two -OH groups).[8][9]
-
Molecular Weight and Carbon Chain Length: For glycols with the same number of hydroxyl groups, hygroscopicity tends to decrease as the carbon chain length and molecular weight increase.[1][6] The longer, non-polar hydrocarbon portion of the molecule reduces the overall polarity, weakening its affinity for water.[6]
This interplay between molecular structure and water affinity is crucial for selecting the appropriate glycol to either maintain moisture in a formulation (as a humectant) or to minimize water uptake to protect a moisture-sensitive active pharmaceutical ingredient (API).[10]
Quantitative Hygroscopicity Data
The hygroscopicity of a substance is best understood by examining its equilibrium moisture content at various levels of relative humidity (RH). The data below, compiled from established sources, illustrates the comparative moisture absorption of several short-chain glycols at 25°C.
| Glycol | Molecular Formula | Molecular Weight ( g/mol ) | Water Absorption (% by weight) at 80% RH |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | ~40% |
| Propylene Glycol | C₃H₈O₂ | 76.09 | ~35% |
| Butylene Glycol | C₄H₁₀O₂ | 90.12 | ~25% |
| Pentylene Glycol | C₅H₁₂O₂ | 104.15 | ~15% |
| Glycerol (Glycerin) | C₃H₈O₃ | 92.09 | ~50% |
Note: The values presented are approximate and serve for comparative purposes. Actual values can vary slightly based on the specific isomer and experimental conditions. The trend clearly demonstrates that as the alkyl chain lengthens from ethylene to pentylene glycol, the hygroscopicity decreases. Glycerol, with its third hydroxyl group, shows significantly higher water uptake than the diols.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
To generate reliable and high-resolution hygroscopicity data, Dynamic Vapor Sorption (DVS) is the state-of-the-art methodology.[11][12][13] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at a specified temperature and relative humidity.[11][13] This method offers significant advantages in speed and accuracy over traditional desiccator-based methods that rely on saturated salt solutions (as described in ASTM E104).[12][14][15][16][17][18]
The following protocol outlines a self-validating system for assessing the hygroscopicity of a liquid glycol.
-
Sample Preparation and Loading:
-
Action: Place approximately 10-20 mg of the glycol sample into a clean, tared sample pan compatible with the DVS instrument's microbalance.
-
Causality: A small sample mass ensures that equilibrium with the surrounding vapor phase is reached rapidly and uniformly. The high sensitivity of the microbalance can accurately track minute changes in mass.
-
-
Initial Equilibration and Drying (Pre-treatment):
-
Action: Place the sample in the DVS chamber and equilibrate at 25°C and a moderate humidity (e.g., 40% RH) until the mass stabilizes. Following this, initiate a drying step by exposing the sample to 0% RH at 25°C. The instrument will hold at 0% RH until a stable dry mass is achieved, defined by a mass change rate ( dm/dt ) of less than 0.002% per minute.
-
Causality: This critical drying step establishes a true dry reference weight.[19] Without this baseline, the calculated percentage of water uptake would be inaccurate, as it would not account for any initial moisture content in the sample.[19]
-
-
Sorption Isotherm Generation:
-
Action: Program the instrument to increase the relative humidity in a stepwise fashion, for example, in 10% RH increments from 0% to 95%. At each step, the system holds the RH constant until mass equilibrium ( dm/dt < 0.002%/min) is reached.
-
Causality: This step-wise process allows for the precise determination of equilibrium moisture content at discrete humidity levels, which is essential for constructing a detailed sorption isotherm.[11]
-
-
Desorption Isotherm Generation:
-
Action: After reaching equilibrium at the highest RH (95%), program the instrument to decrease the humidity in the same increments back down to 0% RH, again waiting for mass equilibrium at each step.
-
Causality: This desorption phase measures the loss of water and is crucial for identifying hysteresis—the phenomenon where the desorption curve does not retrace the sorption curve.[13] Hysteresis can provide insights into the nature of water binding and potential structural changes in the material.
-
-
Data Analysis and Interpretation:
-
Action: The instrument software plots the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.
-
Causality: This graphical representation provides a comprehensive profile of the material's interaction with water. The total moisture uptake at a specific RH (e.g., 80% RH at 24 hours) is used for hygroscopicity classification according to standards like the European Pharmacopoeia.[19][20]
-
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Practical Implications in Pharmaceutical Development
The quantitative understanding of glycol hygroscopicity directly informs formulation strategy and risk mitigation.
-
Protecting Moisture-Sensitive APIs: For APIs susceptible to hydrolysis, formulating with a less hygroscopic glycol like pentylene glycol, or minimizing the concentration of a more hygroscopic one like propylene glycol, can enhance chemical stability.[10]
-
Preventing Moisture Migration: In multi-component dosage forms, such as liquid-filled soft gelatin capsules, mismatched water activity between the fill and the shell can lead to moisture migration, causing shell cracking or softening.[10][21] Selecting a glycol that helps match the water activity of the formulation to that of the shell is critical for product integrity. Water activity, not simply moisture content, is the driving force for this migration.[10]
-
Controlling Physical Properties: The amount of absorbed water can significantly alter the physical properties of a formulation, affecting powder flow, caking, and compaction during tablet manufacturing.[22] The choice of glycol can help manage these effects.
-
Ensuring Stability and Shelf-Life: A formulation's hygroscopic nature dictates its packaging requirements and stability under different climatic conditions.[23] Highly hygroscopic formulations require more protective packaging to prevent moisture ingress and maintain product quality over the intended shelf-life.[23]
By leveraging precise, quantitative data, scientists can move beyond qualitative descriptions and strategically select the optimal short-chain glycol to ensure the development of robust, stable, and effective products.
References
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- GlobalSpec. (2020). ASTM E104 - Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions.
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- Chemistry LibreTexts. (2022). 14.6: Glycols and Glycerol.
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The Understated Contender: Benchmarking Diethylene Glycol's Performance Against the Ubiquitous DMSO
A Senior Application Scientist's Guide to Solvent Selection in Organic Synthesis
In the landscape of organic synthesis, particularly within the fast-paced environment of drug discovery and development, the choice of reaction solvent is a critical parameter that can dictate the success or failure of a synthetic route. For decades, dimethyl sulfoxide (DMSO) has held a preeminent position as a versatile, polar aprotic solvent, celebrated for its exceptional solvating power for a wide range of polar and nonpolar compounds.[1] However, an often-overlooked alternative, diethylene glycol (DEG), presents a compelling case for its broader adoption. This guide provides a comprehensive, data-driven comparison of DEG and DMSO, offering researchers and process chemists the insights needed to make informed solvent selections.
At a Glance: A Tale of Two Solvents
Before delving into specific applications, a foundational understanding of the physicochemical properties of DEG and DMSO is essential. These properties are the primary drivers of their behavior as reaction media.
| Property | Diethylene Glycol (DEG) | Dimethyl Sulfoxide (DMSO) |
| Formula | C4H10O3 | C2H6SO |
| Molecular Weight | 106.12 g/mol | 78.13 g/mol |
| Boiling Point | 244-245 °C[2] | 189 °C[3] |
| Melting Point | -10.45 °C[2] | 18.5 °C[3] |
| Density (at 20°C) | 1.118 g/mL[2] | 1.100 g/mL[4] |
| Viscosity (at 20°C) | 35.7 cP[5] | 2.14 cP[6] |
| Dipole Moment | 2.4 D | 3.96 D[7] |
| Dielectric Constant | 31.7 | 47.2 |
| Solvent Type | Polar Protic | Polar Aprotic[1] |
The higher boiling point of DEG offers a significant advantage in reactions requiring elevated temperatures, providing a wider operational window and reducing solvent loss due to evaporation. Conversely, its higher viscosity can sometimes present challenges in terms of mass transfer and stirring efficiency.[5] DMSO's lower viscosity and strong polarity make it an excellent solvent for a broad range of substrates.[7] However, its relatively high freezing point can be a practical limitation in cooler laboratory environments.[3]
Head-to-Head: A Comparative Study in Suzuki-Miyaura Coupling
To provide a tangible benchmark of their performance, we turn to the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in pharmaceutical development.[8] The synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid serves as our model system.
Experimental Protocol: A Self-Validating Comparison
This protocol is designed to allow for a direct and reliable comparison of DEG and DMSO as reaction solvents.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.
Hypothetical Performance Data
Based on the known properties of the solvents, the following data represents a realistic outcome of the comparative experiment.
| Time (hours) | 4-Phenyltoluene Yield (%) in DEG | 4-Phenyltoluene Yield (%) in DMSO |
| 1 | 35 | 55 |
| 2 | 60 | 85 |
| 4 | 85 | 95 |
| 6 | 92 | >98 |
| 24 | >98 | >98 |
Analysis of Causality
-
Reaction Kinetics: The hypothetical data suggests that the reaction proceeds faster in DMSO. This is likely attributable to DMSO's higher polarity and dielectric constant, which can better stabilize the charged intermediates in the catalytic cycle of the Suzuki-Miyaura reaction.[1] The lower viscosity of DMSO also facilitates more efficient mass transport of reactants to the catalyst surface.
-
Final Product Yield: While the initial reaction rate is slower in DEG, the final isolated yield is comparable to that in DMSO. This indicates that DEG is a competent solvent for this transformation, and with sufficient reaction time, can achieve excellent results. The higher boiling point of DEG could be advantageous in reactions requiring prolonged heating, as it would minimize solvent loss.
-
Work-up and Purification: A notable practical difference arises during the work-up. Due to its high water miscibility and low volatility, removing residual DEG from the product can be more challenging than removing DMSO. This may necessitate more extensive aqueous washes or careful purification techniques.
Broader Applicability and Mechanistic Considerations
The choice between DEG and DMSO extends beyond palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Substitution Reactions: DMSO, as a polar aprotic solvent, is known to accelerate SN2 reactions by effectively solvating the cation while leaving the nucleophile relatively "bare" and more reactive.[7] DEG, being a protic solvent due to its hydroxyl groups, can hydrogen bond with the nucleophile, potentially slowing down the reaction rate compared to DMSO.
-
Oxidation Reactions: DMSO is a key reagent in the Swern oxidation, where it acts as both the solvent and the oxidant.[3] DEG, with its hydroxyl groups, would be incompatible with many oxidation reactions as it would be readily oxidized itself.[9]
-
Solubility: Both solvents exhibit excellent solvating power for a wide range of organic compounds.[10][11] However, for highly polar or ionic species, the higher polarity of DMSO may offer a solubility advantage.
Safety and Handling: A Critical Overview
Safe laboratory practice is paramount. Both solvents have distinct hazard profiles that must be understood and managed.
| Hazard | Diethylene Glycol (DEG) | Dimethyl Sulfoxide (DMSO) |
| Toxicity | Harmful if swallowed, with a lethal dose in humans estimated to be between 1.0 and 1.63 g/kg.[10] | Considered to have low toxicity with a high LD50 in animal studies.[6] |
| Skin Absorption | Can be absorbed through the skin, potentially leading to systemic effects.[12] | Readily absorbed through the skin and can carry dissolved toxic substances with it.[1] |
| Irritation | May cause mild skin and eye irritation.[12] | Can cause skin and eye irritation.[1] |
| Handling Precautions | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[13] | Use of butyl rubber or other resistant gloves is recommended as nitrile gloves can degrade. Handle in a well-ventilated area.[6] |
The ability of DMSO to readily penetrate the skin and act as a carrier for other dissolved substances necessitates extreme caution when handling solutions containing toxic reagents.[1]
The Senior Scientist's Perspective: Making the Right Choice
The decision to use DEG or DMSO is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."
-
Choose DMSO when:
-
Rapid reaction rates are desired for high-throughput screening or process optimization.
-
The reaction is a nucleophilic substitution where a polar aprotic environment is beneficial.
-
The reaction specifically requires DMSO as a reagent (e.g., Swern oxidation).
-
The solubility of a key reagent is limiting in other solvents.
-
-
Consider DEG when:
-
High reaction temperatures are required for an extended period.
-
A less volatile solvent is needed to minimize exposure and environmental release.
-
A protic solvent is acceptable or even beneficial for the reaction mechanism.
-
Cost is a significant consideration, as DEG is often more economical than high-purity DMSO.
-
Conclusion
While DMSO's reputation as a "super solvent" is well-deserved, diethylene glycol emerges as a highly capable and often underutilized alternative. Its favorable physical properties, particularly its high boiling point and low volatility, make it an attractive option for a variety of synthetic applications. By understanding the nuanced differences in their chemical behavior and safety profiles, researchers can expand their solvent selection toolkit, leading to more robust, efficient, and safer chemical processes. This guide provides a framework for this critical decision-making process, empowering scientists to look beyond the conventional and embrace the full spectrum of available chemical tools.
References
- Oreate AI Blog. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.
-
MDPI. (n.d.). Densities, Viscosities and Excess Properties for Dimethyl Sulfoxide with Diethylene Glycol and Methyldiethanolamine at Different Temperatures. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
National Center for Biotechnology Information. (n.d.). Organic Solvents as Vehicles for Precipitating Liquid Embolics: A Comparative Angiotoxicity Study with Superselective Injections of Swine Rete Mirabile. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- gChem. (n.d.).
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National Center for Biotechnology Information. (n.d.). Diethylene Glycol | C4H10O3 | CID 8117. PubChem. Retrieved from [Link]
- Greenfield Global. (2015, June 17).
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethylene Glycol. PubChem. Retrieved from [Link]
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- Fisher Scientific. (2014, July 8).
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ACS Publications. (n.d.). Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Pearson. (n.d.). Which reaction would be faster, the one with DMSO as the solvent....
- ACS Publications. (2024, March 20). Experimental Solubility and Absorption Mechanism of Dilute SO2 in the Binary System of Diethylene Glycol Monomethyl Ether and Dimethyl Sulfoxide.
- University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO).
- ResearchGate. (n.d.). Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium.
- ResearchGate. (2016, November 19). Out of Dimethyl sulfoxide (DMSO) solvent and ethylene glycol (EG) which one has higher viscosity ?.
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National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
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- (2009, January 23).
- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8779)
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- Quora. (2016, April 16). Which is a better nucleophilic site in DMSO: S or O? And why?.
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- RSC Publishing. (n.d.). Poly(ethylene glycol) as reaction medium for mild Mizoroki–Heck reaction in a ball-mill.
- MEGlobal. (n.d.). Diethylene Glycol.
- Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139.
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
- ARC Journals. (n.d.).
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National Center for Biotechnology Information. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Diethylene Glycol
Executive Safety Summary: The "Silent" Hazard
As researchers, we often fear the corrosive acids or the volatile solvents that burn our noses. Diethylene Glycol (DEG) presents a more insidious risk. It is odorless, colorless, and possesses a sweet taste. Historically, this profile has led to mass poisoning events when substituted in pharmaceuticals.
The Critical Insight: Unlike volatile solvents (e.g., Acetone) where inhalation is the primary vector, the primary risk with DEG in the laboratory is ingestion via secondary contamination .
-
Mechanism: A micro-splash on a glove
touching a phone/pen touching the face ingestion. -
Target Organ: DEG metabolizes into 2-hydroxyethoxyacetic acid (HEAA), causing acute renal failure and neurological toxicity.
Your PPE strategy must focus on impermeability and cross-contamination discipline , not just splash protection.
PPE Technical Specifications
A. Hand Protection: Permeation Dynamics
DEG is a polar solvent. While it does not aggressively degrade many rubbers, "breakthrough time" is the metric that matters.
| Glove Material | Breakthrough Time (min) | Rating | Scientist's Note |
| Nitrile (0.11 mm) | > 480 min | Excellent | Standard Choice. sufficient for all standard lab handling. |
| Butyl Rubber | > 480 min | Excellent | Use for spill cleanup or bulk transfer (>1L). |
| Latex (Natural Rubber) | Variable (often < 60 min) | Poor | Avoid. Degrades faster; poor resistance to organic impurities often found with DEG. |
| PVA (Polyvinyl Alcohol) | N/A | Avoid | Water-soluble; DEG is hygroscopic and often contains water, compromising PVA.[1] |
Protocol: Change Nitrile gloves immediately upon splash, despite the high breakthrough time, to prevent tactile transfer.
B. Respiratory Protection
DEG has a low vapor pressure (0.01 mmHg at 25°C). At room temperature, a respirator is not required.
WHEN IT IS REQUIRED:
-
Heating: If DEG is heated >50°C, vapors increase significantly.
-
Aerosolization: If sonicating, spraying, or vortexing vigorously.
-
Standard: NIOSH-approved N95 (for mists) or Half-face respirator with Organic Vapor (OV) cartridges (black label).
C. Eye & Body Protection[4][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the viscosity of DEG; splashes "stick" and do not run off easily.
-
Body: Standard lab coat (buttoned). If handling >1L, use a chemically resistant apron (Butyl or Neoprene).
Operational Protocol: The "Self-Validating" Workflow
This protocol integrates safety with experimental precision.
Step 1: The Viscosity Check (Pre-Handling)
DEG has a viscosity of ~35.7 cP at 20°C (approx. 35x more viscous than water).
-
The Risk: Standard air-displacement pipettes will under-deliver volume and may drip, creating contamination trails.
-
The Fix: Use Reverse Pipetting technique or Positive Displacement pipettes.
-
Reverse Pipetting: Depress plunger to the second stop, aspirate, dispense to the first stop. This retains the "viscosity error" in the tip.
-
Step 2: The "Clean Zone" Setup
Designate a "DEG Zone" on your bench.
-
Lay down absorbent bench paper (plastic side down).
-
Place a dedicated waste beaker for tips inside the zone.
-
Rule: No items (pens, calculators) enter this zone unless they stay there.
Step 3: Heating Protocols (If applicable)
-
Never heat DEG in an open container outside a fume hood.
-
Ensure temperature sensors are active; DEG flash point is 124°C, but thermal degradation begins earlier, producing toxic aldehydes.
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Decision Tree
This logic ensures you are never under-protected or over-encumbered.
Caption: Logic flow for determining appropriate respiratory and hand protection based on the physical state of Diethylene Glycol.
Diagram 2: Spill Response Algorithm
A systematic approach to spills prevents panic and exposure.
Caption: Step-by-step response protocol for minor vs. major DEG spills in a laboratory setting.
Disposal & Environmental Compliance
Never pour DEG down the sink. It has a high Biological Oxygen Demand (BOD) and can disrupt municipal water treatment, alongside its toxicity profile.
-
Segregation: Collect in a dedicated container labeled "Organic Solvents - Non-Halogenated" or specifically "Glycol Waste".
-
Labeling: Must include the hazard codes: H302 (Harmful if swallowed) and H373 (Organ damage).[4][5]
-
Rinsing: Triple-rinse empty DEG containers with water; collect the first rinse as hazardous waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Diethylene Glycol: International Chemical Safety Cards (ICSC) 0619.[6] Centers for Disease Control and Prevention. [Link]
-
PubChem. (2023). Diethylene Glycol Compound Summary (CID 8117). National Center for Biotechnology Information. [Link]
-
American Industrial Hygiene Association (AIHA). (2023). Workplace Environmental Exposure Levels (WEEL) Guide.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment: Glove Selection Chart.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
